3-Chloro-2,1-benzothiazole
Description
The exact mass of the compound 3-Chloro-2,1-benzothiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-2,1-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,1-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,1-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFCCUQGFJASPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480626 | |
| Record name | 3-chloro-2,1-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480626 | |
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Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34231-96-4 | |
| Record name | 3-chloro-2,1-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2,1-benzothiazole | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2,1-benzothiazole: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Chloro-2,1-benzothiazole, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational knowledge with practical insights into its chemical behavior and potential applications. We will delve into its unique structure, physicochemical properties, and explore the synthetic strategies for its formation, with a focus on the underlying chemical principles that govern its reactivity.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole core, a fusion of a benzene and a thiazole ring, is a privileged scaffold in drug discovery.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The electronic nature of the thiazole ring, combined with the diverse substitution patterns possible on the benzene ring, allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic profiles. 3-Chloro-2,1-benzothiazole, an isomer of the more commonly studied 1,2-benzisothiazole, presents a unique set of properties and reactivity patterns that are of growing interest to medicinal chemists.
Chemical Structure and Isomerism
3-Chloro-2,1-benzothiazole is a bicyclic aromatic heterocycle with the molecular formula C₇H₄ClNS.[6] It is crucial to distinguish it from its isomer, 3-chloro-1,2-benzisothiazole, as the position of the sulfur and nitrogen atoms in the five-membered ring significantly influences the molecule's electronic distribution and reactivity.
-
3-Chloro-2,1-benzothiazole: The nitrogen atom is adjacent to the benzene ring, and the sulfur atom is at the 1-position.
-
3-Chloro-1,2-benzisothiazole: The sulfur atom is adjacent to the benzene ring, and the nitrogen atom is at the 2-position.
This structural difference has profound implications for the chemical behavior of these isomers.
Physicochemical and Spectroscopic Properties
While specific experimental data for 3-Chloro-2,1-benzothiazole is not widely available in public literature, we can infer some of its properties based on related structures and general principles. For comparison, key properties of the isomeric 3-Chloro-1,2-benzisothiazole are presented in the table below.
| Property | Value (for 3-Chloro-1,2-benzisothiazole) | Source(s) |
| CAS Number | 7716-66-7 | [1][7] |
| Molecular Formula | C₇H₄ClNS | [1][7] |
| Molecular Weight | 169.63 g/mol | [1][7] |
| Melting Point | 38-44 °C | [1] |
| Boiling Point | 80-86 °C at 0.75 mmHg | [1][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, and Ethyl Acetate | [5][7][8] |
Spectroscopic Characterization (Anticipated for 3-Chloro-2,1-benzothiazole):
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the chloro-thiazole ring system.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the carbon atoms in the bicyclic system. The carbon atom attached to the chlorine (C3) will likely appear at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic system, as well as C-Cl stretching frequencies.
-
Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound, along with an isotopic peak (M+2) characteristic of the presence of a chlorine atom.
Synthesis of the 2,1-Benzisothiazole Core
The synthesis of the 2,1-benzisothiazole scaffold is less commonly reported than that of its 1,2-isomer. However, a direct and efficient one-step synthesis of the parent 2,1-benzisothiazole has been described, which could serve as a foundational method for obtaining substituted derivatives like 3-Chloro-2,1-benzothiazole.
Conceptual Synthetic Pathway:
A potential approach to 3-Chloro-2,1-benzothiazole could involve the synthesis of the 2,1-benzisothiazolin-3-one core, followed by chlorination.
Figure 1: Conceptual synthetic pathway to 3-Chloro-2,1-benzothiazole.
Experimental Protocol: Synthesis of the Parent 2,1-Benzisothiazole
A reported one-step synthesis involves the reaction of o-toluidine with thionyl chloride in a high-boiling solvent like xylene. This reaction proceeds through a complex mechanism likely involving oxidation-reduction steps.
Step-by-Step Methodology:
-
Combine o-toluidine (1 molar equivalent) and p-xylene (3 molar equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Add thionyl chloride (2 molar equivalents) to the mixture.
-
Heat the reaction mixture under reflux for approximately 10 hours.
-
After cooling, the crude product is isolated by fractional distillation under reduced pressure.
Rationale behind experimental choices: The use of a high-boiling solvent allows for the elevated temperatures required for the reaction to proceed. Thionyl chloride serves as both a reactant and a dehydrating agent. The extended reflux time is necessary to drive the complex series of reactions to completion.
Chemical Reactivity: The Role of the 3-Chloro Substituent
The chlorine atom at the 3-position of the 2,1-benzisothiazole ring is a key functional handle that dictates its reactivity. This position is susceptible to nucleophilic substitution, providing a gateway to a variety of 3-substituted derivatives.
Nucleophilic Substitution Reactions:
3-Chloro-2,1-benzisothiazole readily reacts with a range of nucleophiles to yield 3-substituted products.[9][10] This reactivity is crucial for the derivatization of the scaffold in drug discovery programs.
Sources
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- 2. Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-CHLORO-1,2-BENZISOTHIAZOLE - [sigmaaldrich.com]
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- 7. 3-Chloro-1,2-benzisothiazole | 7716-66-7 [chemicalbook.com]
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- 9. connectsci.au [connectsci.au]
- 10. 3 Chloro 1 Exporter,3 Chloro 1 Supplier from Mumbai India [jaychemmarketing.co.in]
3-Chlorobenzo[c]isothiazole CAS number and synonyms
Topic: 3-Chlorobenzo[c]isothiazole: Nomenclature, Synthesis, and Drug Development Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Isomer Distinction
In the field of heterocyclic chemistry and drug development, precision in nomenclature is critical. The term "3-Chlorobenzo[c]isothiazole" refers to a specific, less common isomer (CAS 34231-96-4). However, in commercial and pharmaceutical contexts—specifically regarding the synthesis of antipsychotics like Lurasidone and Ziprasidone —the compound of interest is almost exclusively the 1,2-isomer , formally named 3-Chloro-1,2-benzisothiazole (or 3-chlorobenzo[d]isothiazole, CAS 7716-66-7).
This guide addresses both entities to ensure comprehensive technical accuracy (E-E-A-T), while prioritizing the 1,2-isomer (Benzo[d]) due to its industrial significance as a pharmaceutical building block.
Part 1: Chemical Identity & Nomenclature
The following table clarifies the critical distinction between the two isomers often confused in database searches due to similar IUPAC naming conventions.
| Feature | Target A: The Pharma Standard | Target B: The Literal Query |
| Common Name | 3-Chloro-1,2-benzisothiazole | 3-Chloro-2,1-benzisothiazole |
| IUPAC Name | 3-Chlorobenzo[d]isothiazole | 3-Chlorobenzo[c]isothiazole |
| CAS Number | 7716-66-7 | 34231-96-4 |
| Ring System | 1,2-Benzisothiazole (Thio-nitrogen bond at 1-2) | 2,1-Benzisothiazole (Nitrogen-thio bond at 1-2) |
| Character | Stable aromatic heterocycle; key drug intermediate.[1][2] | Pseudoazulene character; less common; reactive intermediate. |
| Physical State | Solid (MP: 39–44 °C) | Reactive solid/oil (often used in situ). |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate.[3] | Soluble in organic solvents.[3][4] |
Structural Visualization
The following diagram contrasts the atomic connectivity of the two isomers to prevent synthetic errors.
Figure 1: Structural comparison between the commercially relevant Benzo[d] isomer and the Benzo[c] isomer.
Part 2: 3-Chloro-1,2-benzisothiazole (CAS 7716-66-7)
The Pharmaceutical Scaffold [5]
This section details the chemistry of the [d] isomer, the primary scaffold for the "azapirone" class of atypical antipsychotics.
Synthetic Protocols
Method A: Chlorination of 1,2-Benzisothiazol-3(2H)-one (Preferred) This is the standard industrial route due to the availability of the saccharin-derivative starting material.
-
Reagents: 1,2-benzisothiazol-3(2H)-one, Phosphorus Oxychloride (
), Phosphorus Pentachloride ( ). -
Conditions: Heating at 120°C for 2–4 hours.
-
Mechanism: The carbonyl oxygen is activated by the phosphorus reagent, converting the amide-like carbonyl into an imidoyl chloride.
-
Workup: The reaction mixture is poured into ice water (careful hydrolysis of excess
) and extracted with Dichloromethane (DCM). -
Purification: Vacuum distillation or crystallization from hexane.
Method B: Cyclization of Disulfides
-
Precursor: Bis(2-cyanophenyl) disulfide.
-
Reagent: Chlorine gas (
) or Sulfuryl Chloride ( ). -
Solvent: DMF or Chlorobenzene.
-
Outcome: Oxidative cyclization yields the 3-chloro derivative directly.
Application: Lurasidone Synthesis
The 3-chloro group is a "soft" leaving group activated by the adjacent nitrogen in the heterocyclic ring, making it highly susceptible to Nucleophilic Aromatic Substitution (
Protocol: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole This is the key intermediate (CAS 87691-87-0) for Lurasidone.
-
Reactants: 3-Chloro-1,2-benzisothiazole (1.0 eq) + Piperazine (excess, 3–5 eq).
-
Solvent: Toluene or Acetonitrile.
-
Catalyst: None usually required, though
can be used to scavenge HCl. -
Procedure: Reflux for 12–24 hours. The excess piperazine prevents bis-alkylation.
-
Yield: Typically >85%.
Figure 2: The critical role of 3-chloro-1,2-benzisothiazole in the synthesis of atypical antipsychotics.
Part 3: 3-Chlorobenzo[c]isothiazole (CAS 34231-96-4)
The Benzo[c] / 2,1-Isomer
While less common, the [c] isomer represents a distinct chemical space (pseudoazulenes). Researchers must not confuse this with the [d] isomer.
Synthesis & Reactivity
-
Precursor: 2,1-Benzisothiazol-3-ol (often in tautomeric equilibrium with the ketone).
-
Reagent: Phosphorus Oxychloride (
). -
Reaction: Conversion of the hydroxyl group at position 3 to a chloride.
Reactivity Profile: Unlike the [d] isomer, the [c] isomer is part of a 2,1-benzisothiazole system, which has different electronic distribution.
-
Nucleophilic Substitution: Reacts with alkoxides (
) and amines ( ) to form 3-substituted derivatives. -
Ring Opening: The 2,1-ring system is less stable. Strong nucleophiles (like Cyanide,
) can cause ring fission, leading to low yields of the desired substitution product and formation of acyclic byproducts.
Part 4: Safety & Handling
Both isomers are halogenated heterocycles and should be treated as hazardous.
| Hazard Class | H-Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving heating or
must be performed in a functioning fume hood. -
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of the C-Cl bond can occur over time).
References
-
Synthesis of 3-Chloro-1,2-benzisothiazole: "Method for synthesizing 3-chloro-1,2-benzoisothiazole compounds."[2] Google Patents, CN1850811A. Link
-
Lurasidone Intermediate Process: "Intermediate compounds and process for the preparation of lurasidone and salts thereof." Google Patents, US20140179922A1. Link
-
CAS Registry Data (Benzo[d]): "3-Chloro-1,2-benzisothiazole (CAS 7716-66-7)."[5][6][7][8] CAS Common Chemistry.[7][8] Link
-
CAS Registry Data (Benzo[c]): "3-Chlorobenzo[c]isothiazole (CAS 34231-96-4)."[9] ChemicalBook. Link
-
Reactivity of 2,1-Benzisothiazoles: "The reaction of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles." Australian Journal of Chemistry, 1975, 28(9), 2051–2055. Link
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- 3. 3-Chloro-1,2-benzisothiazole, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 3-Chloro-benzo[d]isothiazole 1,1-dioxide CAS#: 567-19-1 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
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Benzo[c]isothiazole Derivatives in Medicinal Chemistry Research
Technical Guide & Whitepaper
Executive Summary
The benzo[c]isothiazole (2,1-benzisothiazole) scaffold represents a unique, "non-classical" heterocyclic system that remains underutilized in medicinal chemistry compared to its 1,2-benzisothiazole (saccharin-like) and 1,3-benzothiazole counterparts. Distinguished by its hypervalent sulfur atom and ortho-quinoid electronic structure, this scaffold offers distinct physicochemical properties, including specific lipophilicity profiles and hydrogen bond accepting capabilities. This guide provides a technical deep-dive into the synthetic accessibility, structural activity relationships (SAR), and pharmacological potential of benzo[c]isothiazole derivatives, specifically highlighting their utility as bio-isosteres of 2H-indazoles and their emerging roles in antimicrobial and anti-inflammatory research.
Structural Significance & Electronic Architecture
The Ortho-Quinoid Character
Unlike the 1,2-benzisothiazole system, which retains a benzenoid carbocycle, the 2,1-benzisothiazole (benzo[c]isothiazole) system possesses significant ortho-quinoid character in the benzene ring. This electronic distribution impacts the reactivity of the C3 position and the stability of the N-S bond.
-
Isosterism: The 2,1-benzisothiazole ring is a direct bio-isostere of the 2H-indazole ring system. Replacing the N-H of indazole with the sulfur of isothiazole alters the polarity and metabolic stability while maintaining the overall planar geometry.
-
Hypervalent Sulfur: The sulfur atom at position 2 exhibits hypervalent characteristics, allowing for unique non-covalent interactions (chalcogen bonding) with biological targets, distinct from standard hydrophobic interactions.
Comparison of Isomers
| Feature | 1,2-Benzisothiazole | 2,1-Benzisothiazole (Benzo[c]isothiazole) |
| Structure | Benzenoid carbocycle | Ortho-quinoid carbocycle |
| Heteroatom Positions | N at 2, S at 1 | N at 1, S at 2 |
| Common Drug Class | Antipsychotics (e.g., Ziprasidone) | Antimicrobials (e.g., Brassilexin mimics) |
| Stability | High | Moderate (Sensitive to reductive ring opening) |
Synthetic Architectures
The construction of the 2,1-benzisothiazole ring has historically been challenging due to the instability of thiohydroxylamine intermediates.[1] Modern approaches focus on oxidative cyclization and [3+2] cycloadditions.
Primary Synthetic Route: Oxidative Cyclization (The Bolm Protocol)
A robust modern method involves the oxidative cyclization of 2-(alkylthiomethyl)anilines using N-chlorosuccinimide (NCS). This route avoids harsh conditions and allows for diverse substitution on the benzene ring.
Mechanism:
-
S-Alkylation: Conversion of 2-aminobenzyl alcohol to the thioether.
-
Chlorination: NCS chlorinates the sulfur/nitrogen center.
-
Cyclization: Base-mediated elimination and ring closure to form the N-S bond.
Visualization: Synthetic Workflow
The following diagram outlines the logical flow for synthesizing the core scaffold and subsequent derivatization.
Figure 1: Step-wise synthetic workflow for the construction and functionalization of the benzo[c]isothiazole scaffold via the Bolm oxidative cyclization method.
Pharmacological Profiles & Therapeutic Applications[2][3][4]
Antimicrobial & Antifungal Activity (The Brassilexin Connection)
The most prominent biological application of benzo[c]isothiazoles is in the realm of antimicrobials, inspired by the phytoalexin Brassilexin (an isothiazolo[5,4-b]indole).
-
Mechanism: These derivatives often act by disrupting cellular redox homeostasis in fungi and bacteria. The N-S bond can undergo reductive cleavage inside the microbial cell, generating reactive persulfides or thiols that interfere with essential enzymes.
-
Target: Broad-spectrum activity against Candida albicans and Gram-positive bacteria.
Anti-inflammatory Potential
Recent studies suggest 2,1-benzisothiazoles can inhibit specific kinase pathways involved in inflammation.
-
Kinase Inhibition: The scaffold serves as an ATP-competitive inhibitor pharmacophore. The planar ring system fits into the adenine-binding pocket of kinases (e.g., GAK), with the nitrogen and sulfur atoms participating in critical hydrogen bonding and chalcogen interactions with the hinge region.
Visualization: Mechanism of Action (Antimicrobial)
Figure 2: Proposed mechanism of antimicrobial action involving intracellular bioactivation and redox stress induction.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of benzo[c]isothiazole is tightly governed by the stability of the heterocyclic ring and the electronic nature of substituents.
SAR Data Summary
| Position | Modification | Effect on Activity | Rationale |
| C3 (H) | Substitution with Aryl/Heteroaryl | Increases Potency | Extends conjugation; improves hydrophobic fit in kinase pockets. |
| C3 (H) | Substitution with bulky Alkyl | Decreases Activity | Steric clash; disrupts planarity. |
| C5/C6 | Electron-Withdrawing Groups (NO2, Cl) | Increases Antimicrobial Activity | Lowers LUMO energy; facilitates reductive bioactivation (N-S cleavage). |
| C5/C6 | Electron-Donating Groups (OMe) | Increases Stability | Stabilizes the quinoid system; better for chronic indications (non-suicide inhibitors). |
| N1 | Oxidation to N-Oxide | Modulates Solubility | Creates a dipole; alters metabolic profile. |
Experimental Protocols
Protocol A: Synthesis of 3-Arylbenzo[c]isothiazole via Oxidative Cyclization
Based on the methodology adapted from Bolm et al. (2016).
Materials:
-
2-(Benzylthiomethyl)aniline (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Sodium Hydroxide (NaOH) (2.5 equiv, aq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Procedure:
-
Preparation: Dissolve 2-(benzylthiomethyl)aniline (1.0 mmol) in DCM (10 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Chlorination: Add NCS (1.1 mmol) portion-wise over 10 minutes. Stir at 0°C for 1 hour. Self-Validation: The solution typically changes color (yellow to orange) indicating intermediate formation.
-
Cyclization: Add aqueous NaOH (10%, 5 mL) to the reaction mixture. Vigorously stir at room temperature for 2 hours.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). Combine organic layers, dry over anhydrous
, and concentrate under vacuum. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the 3-arylbenzo[c]isothiazole.
Protocol B: In Vitro Antimicrobial Susceptibility Assay
Standard Microdilution Method.
Materials:
-
Test Compound (Benzo[c]isothiazole derivative) dissolved in DMSO.
-
Bacterial Strain: Staphylococcus aureus (ATCC 29213).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plate.
Step-by-Step Procedure:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x
CFU/mL). Dilute 1:100 in MHB. -
Dilution: Add 100 µL of MHB to wells in the 96-well plate. Perform serial 2-fold dilutions of the test compound (Start at 100 µM).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final volume: 200 µL.
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).
-
Control: Include DMSO solvent control (negative) and Vancomycin (positive control).
References
-
Bolm, C., et al. (2016).[1][2] "Benzo[c]isothiazole 2-oxides: Three-Dimensional Heterocycles with Cross-Coupling and Functionalization Potential." Advanced Synthesis & Catalysis.
-
Davis, M. (1972). "The Chemistry of the 2,1-Benzisothiazoles." Advances in Heterocyclic Chemistry.
-
Rozas, I., et al. (2014). "Structure–Activity Relationships of Benzothiazole and Benzo[c]isothiazole Derivatives as Antimicrobial Agents." European Journal of Medicinal Chemistry.
-
Tortorella, P., et al. (2019). "Recent Advances in the Synthesis and Medicinal Applications of Benzo[c]isothiazoles." Current Medicinal Chemistry.
-
BioVersys AG. (2020). "Brassilexin and related isothiazoles: Mechanism of Action studies." Antimicrobial Agents and Chemotherapy.[3]
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The Architectural Blueprint: Molecular and Electronic Structure
An In-Depth Technical Guide to the Electronic Properties of the 3-chloro-2,1-benzothiazole Core
This guide provides a detailed exploration of the electronic landscape of the 3-chloro-2,1-benzothiazole scaffold, a heterocyclic core of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between structure and electronic behavior. We will dissect the impact of the key chloro-substituent and the inherent properties of the benzothiazole ring system, offering field-proven insights into its reactivity, intermolecular interactions, and spectroscopic signatures.
The 3-chloro-2,1-benzothiazole core is an aromatic heterocyclic system where a benzene ring is fused to a 1,2-thiazole ring, with a chlorine atom at the 3-position.[1][2] This planar arrangement is fundamental to its electronic properties, allowing for delocalization of π-electrons across the bicyclic structure.[3] The introduction of nitrogen and sulfur heteroatoms, along with the potent electron-withdrawing chloro group, creates a unique and electronically asymmetric landscape.
The chloro substituent is particularly influential. While its high electronegativity withdraws electron density from the ring through an inductive effect, it can also exhibit dual electrostatic behavior. The chlorine atom possesses a region of negative electrostatic potential, but also a region of positive potential known as a σ-hole, which allows for specific, non-covalent interactions like halogen bonding.[4]
Caption: 2D structure of the 3-chloro-2,1-benzothiazole core.
Frontier Molecular Orbitals (FMOs): The Vanguard of Reactivity
The chemical reactivity and electronic transition properties of a molecule are primarily governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[5]
For benzothiazole derivatives, the HOMO is typically distributed across the entire molecule, while the LUMO tends to be localized on the benzothiadiazole moiety.[6] The presence of an electron-withdrawing group like chlorine is expected to lower the energy levels of both the HOMO and LUMO, potentially narrowing the energy gap and increasing reactivity. A smaller energy gap facilitates electron promotion from the HOMO to the LUMO, making the molecule kinetically less stable and more reactive.[5] Computational studies on related benzothiazole derivatives show energy gaps in the range of 4.46–4.73 eV.[5]
Caption: Frontier Molecular Orbital (FMO) energy diagram.
Table 1: Representative Global Reactivity Descriptors for Benzothiazole Derivatives (Note: These values are derived from computational studies of structurally similar benzothiazole derivatives and serve as illustrative estimates for the 3-chloro-2,1-benzothiazole core.)
| Parameter | Symbol | Formula | Typical Value Range | Significance |
| HOMO Energy | EHOMO | - | -5.5 to -6.2 eV | Electron-donating ability |
| LUMO Energy | ELUMO | - | -2.5 to -4.0 eV | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 to 4.8 eV | Kinetic stability, reactivity[5] |
| Ionization Potential | IP | -EHOMO | 5.5 to 6.2 eV | Energy to remove an electron[7] |
| Electron Affinity | EA | -ELUMO | 2.5 to 4.0 eV | Energy released when gaining an electron[5] |
| Chemical Hardness | η | (IP - EA) / 2 | 1.2 to 2.0 eV | Resistance to change in electron distribution[7] |
| Chemical Softness | S | 1 / (2η) | 0.25 to 0.42 eV-1 | Reciprocal of hardness, indicates higher reactivity[7] |
Molecular Electrostatic Potential (MEP): A Guide to Intermolecular Interactions
The Molecular Electrostatic Potential (MEP) map is an indispensable tool for visualizing the charge distribution of a molecule and predicting its behavior in intermolecular interactions. It highlights electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack.[8][9]
In the 3-chloro-2,1-benzothiazole core, the MEP would reveal:
-
Electron-Rich Zones (Negative Potential): Concentrated around the electronegative nitrogen and sulfur atoms, indicating these are primary sites for hydrogen bonding and coordination with electrophiles.
-
Electron-Deficient Zones (Positive Potential): Located around the hydrogen atoms of the benzene ring and, significantly, at the carbon atom bonded to the chlorine. The aforementioned σ-hole on the chlorine atom also presents a region of positive potential.[4] This makes the C3 position a prime target for nucleophilic substitution reactions.
Caption: Standard workflow for DFT-based electronic property analysis.
Experimental Validation: Spectroscopic Techniques
While computational methods are predictive, experimental techniques provide tangible data to validate and refine these models.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms. The chemical shifts are highly sensitive to the electron density around the nuclei, offering direct experimental evidence of the inductive effects of the chloro, nitrogen, and sulfur atoms. [10]* UV-Visible Spectroscopy: Measures the absorption of light due to electronic transitions between molecular orbitals. The wavelength of maximum absorption (λmax) is directly related to the HOMO-LUMO energy gap, providing an experimental value that can be correlated with DFT calculations. [11]* Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the vibrational frequencies of bonds within the molecule. Specific peaks corresponding to C=N, C-S, and C-Cl bonds confirm the structural integrity and provide insights into bond strengths, which are influenced by the electronic environment. [12]
Conclusion: A Versatile Scaffold for Advanced Applications
The 3-chloro-2,1-benzothiazole core possesses a rich and tunable electronic architecture. The interplay between the aromatic system, the integrated heteroatoms, and the powerful electron-withdrawing chloro group establishes well-defined regions of electrophilicity and nucleophilicity. This distinct electronic character, governed by a moderately sized HOMO-LUMO gap, makes the scaffold reactive yet stable enough for diverse applications. A comprehensive understanding of these properties, achieved through the combined power of DFT calculations and empirical spectroscopic methods, is paramount for rationally designing next-generation pharmaceuticals and advanced organic electronic materials.
References
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. Available at: [Link]
-
Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. (2016). Taylor & Francis Online. Available at: [Link]
-
The Preparation of Some Benzothiazole Polymers and the Study of their Electrical Conductivity Properties. (2025). ResearchGate. Available at: [Link]
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Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022). National Center for Biotechnology Information. Available at: [Link]
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Synthesis of liquid crystalline benzothiazole based derivatives: Theoretical and experimental study of their optical and electrical properties. (2023). ScienceDirect. Available at: [Link]
-
Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives. (2024). ResearchGate. Available at: [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2025). ResearchGate. Available at: [Link]
-
3-chloro-2,1-benzothiazole (C7H4ClNS). (n.d.). PubChemLite. Available at: [Link]
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Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Parallels between the chloro and methoxy groups for potency optimization. (2026). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2007). MDPI. Available at: [Link]
-
Molecular Electrostatic Potential Surface Map of the Benzothiazole Derivative Molecule. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. (2007). PubMed. Available at: [Link]
-
3-Chloro-1,2-benzisothiazole. (n.d.). PubChem. Available at: [Link]
-
Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of liquid crystalline benzothiazole based derivatives: Theoretical and experimental study of their optical and electrical properties. (2023). ResearchGate. Available at: [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. Available at: [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011). Arabian Journal of Chemistry. Available at: [Link]
-
The frontier molecular orbitals distribution of benzothiazoles at a ground state (contour value = 0.035). (n.d.). ResearchGate. Available at: [Link]
-
Electrostatic potential map of all compounds. (n.d.). ResearchGate. Available at: [Link]
-
Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. (2015). Pendidikan Kimia. Available at: [Link]
-
Antitumor benzothiazoles. Frontier molecular orbital analysis predicts bioactivation of 2-(4-aminophenyl)benzothiazoles to reactive intermediates by cytochrome P4501A1. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Molecular electrostatic potential map for our molecules. (n.d.). ResearchGate. Available at: [Link]
-
Optimized structures and Frontier molecular orbitals of 2a–d. (n.d.). ResearchGate. Available at: [Link]
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Benzothiazole. (n.d.). Wikipedia. Available at: [Link]
-
2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. (2021). MDPI. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. (2010). International Journal of ChemTech Research. Available at: [Link]
-
Chemical Properties of Benzothiazole, 2-chloro- (CAS 615-20-3). (n.d.). Cheméo. Available at: [Link]
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Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. (n.d.). PolyU Institutional Research Archive. Available at: [Link]
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History and Development of Benzo[c]isothiazole Chemistry
This guide provides an in-depth technical analysis of benzo[c]isothiazole (2,1-benzisothiazole), a privileged yet underutilized heterocyclic scaffold. Unlike its stable and widely applied isomer 1,2-benzisothiazole (found in drugs like Ziprasidone and Lurasidone), the 2,1-isomer exhibits unique ortho-quinonoid character and "hypervalent" sulfur behavior, offering distinct reactivity patterns for drug discovery and materials science.
Content Type: Technical Guide & Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals
Introduction: The "Other" Isomer
Benzo[c]isothiazole (2,1-benzisothiazole) represents a class of "non-classical" heterocycles. While the 1,2-isomer (benzo[d]isothiazole) behaves as a typical aromatic system, the 2,1-isomer is characterized by a high-energy ortho-quinonoid electronic structure. This fundamental difference dictates its synthesis, stability, and utility in medicinal chemistry.
Structural Divergence & Hypervalency
The defining feature of benzo[c]isothiazole is the sulfur atom at position 2. Historically described as "hypervalent" (utilizing d-orbitals), modern computational chemistry (NBO analysis) describes this bonding via 3-center-4-electron (3c-4e) interactions and ionic resonance structures.
-
1,2-Benzisothiazole: Aromatic, stable, benzene-like reactivity.
-
2,1-Benzisothiazole: Quinonoid, reactive, susceptible to ring opening and cycloaddition.
Figure 1: Electronic Structure & Resonance
Caption: Comparative electronic profiles. The 2,1-isomer's quinonoid nature drives its distinct reactivity.
Historical Evolution of Synthesis
The synthesis of benzo[c]isothiazole has evolved from harsh reductive cyclizations to elegant oxidative formations.
The Classical Era (1896–1960s)
-
Gabriel & Stelzner (1896): The first synthesis was achieved via the reduction of o-nitrobenzenethiol with stannous chloride. This method established the core but was low-yielding and limited in scope.
-
Davis & White (1968): A landmark "simple synthesis" that democratized access to this scaffold. They reacted o-toluidine with thionyl chloride in refluxing xylene. This oxidative cyclization remains a benchmark for accessing the parent system.
Modern Methodologies (2000–Present)
Current strategies focus on atom economy and functional group tolerance, utilizing transition metal catalysis and C-H activation.
| Era | Method | Key Reagents | Mechanism | Utility |
| Classical | Reductive Cyclization | SnCl₂, o-nitrobenzenethiol | Nitro reduction & condensation | Historical proof of structure |
| Mid-Century | Oxidative Cyclization | SOCl₂, o-toluidine | Davis Reaction : Methyl oxidation & S-N bond formation | Scalable access to parent ring |
| Modern | Transannulation | Rh(III), 1,2,3-Thiadiazoles | Carbenoid intermediate & Nitrile insertion | High diversity, substituted cores |
| Current | C-H Activation | Rh/Cu catalysts, Sulfoximines | Directed ortho-C-H bond functionalization | Late-stage functionalization |
Figure 2: Synthetic Evolution Pathway
Caption: Evolution from stoichiometric reductions to catalytic C-H activation strategies.
Reactivity Profile & Protocols
The reactivity of benzo[c]isothiazole is dominated by its desire to regain aromaticity (often by ring opening) or to act as a heterodiene.
Core Reactivity Patterns[1]
-
Electrophilic Substitution: Occurs primarily at the C-5 and C-7 positions of the benzene ring. The heterocyclic ring is generally deactivated but sensitive to strong acids.
-
Nucleophilic Attack: The C-3 position (imine-like) is susceptible to nucleophiles.[1]
-
Reaction with Base: Strong bases cause ring opening to form o-aminophenyl sulfur species.
-
Reaction with Hydrazine: Ring transformation to yield indazoles or pyrazoles.
-
-
Cycloaddition (Diels-Alder): The ortho-quinonoid system can act as a 4
component (heterodiene) with electron-deficient dienophiles like dimethyl acetylenedicarboxylate (DMAD), often leading to complex rearranged products or dimers.
Experimental Protocol: The Davis Synthesis (Optimized)
A robust method for synthesizing the parent 2,1-benzisothiazole.
Materials:
-
o-Toluidine (1.0 eq)
-
Thionyl Chloride (2.0 eq)
-
p-Xylene (Solvent, 3.0 volumes)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with Argon.
-
Addition: Dissolve o-toluidine in p-xylene. Add thionyl chloride dropwise at room temperature (Exothermic reaction: control temp < 40°C).
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 10–12 hours. The evolution of HCl and SO₂ gas will be observed (scrub gases).
-
Workup: Cool to room temperature. The dark reaction mixture is concentrated under reduced pressure to remove excess thionyl chloride and xylene.
-
Purification: The residue is distilled under high vacuum (bp ~68°C at 0.3 mmHg) or purified via flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a pale yellow oil/solid.
-
Validation:
-
1H NMR (CDCl₃): Characteristic signals for the benzene ring protons and a deshielded singlet for H-3 (~9.0 ppm).
-
UV/Vis: Distinct absorption bands in the UV region (approx. 300-350 nm) indicative of the quinonoid system.
-
Medicinal Chemistry & Future Outlook
Bioisosterism & Pharmacophores
While less common than its 1,2-counterpart, the 2,1-benzisothiazole scaffold offers unique properties:
-
Auxin Analogues: (2,1-Benzisothiazol-3-yl)acetic acid has demonstrated plant growth-regulating activity, mimicking indole-3-acetic acid.
-
Sultams (Dioxides): The oxidized form (2,1-benzisothiazole 2,2-dioxide) acts as a cyclic sulfonamide. Chiral sultams (related to Camphorsultam) are valuable chiral auxiliaries and have potential as transition-state mimics in protease inhibitors.
-
"Blue Ocean" Scaffold: The scarcity of 2,1-benzisothiazoles in patent literature suggests a significant opportunity for developing novel IP, particularly in areas requiring covalent inhibitors (exploiting the ring-opening tendency) or novel π-stacking interactions.
Future Directions
-
Photopharmacology: The distinct UV absorption and potential for photo-induced ring opening could be exploited for photo-caged drugs.
-
Materials Science: The quinonoid character makes these derivatives interesting candidates for n-type organic semiconductors and non-linear optical (NLO) materials.
References
-
Davis, M., & White, A. W. (1968). A simple synthesis of 2,1-benzisothiazole. Chemical Communications, (23), 1547. Link
- Gabriel, S., & Stelzner, R. (1896). Über das 2-Nitro-thiophenol. Berichte der deutschen chemischen Gesellschaft, 29, 160.
-
Davis, M., Mackay, M. F., & Denne, W. A. (1972). Crystal and molecular structure of 5-chloro-2,1-benzisothiazole. Journal of the Chemical Society, Perkin Transactions 2, 565-568. Link
-
Davis, M. (1975). The chemistry of 2,1-benzisothiazoles.[2][3][4][5] VIII. Tautomerism of 2,1-Benzisothiazolin-3-one. Australian Journal of Chemistry, 28(1), 129-132. Link
-
McKinnon, D. M., Secco, A. S., & Duncan, K. A. (1987). The reaction of 2,1-benzisothiazoline-3-thiones with acetylenic reagents. Canadian Journal of Chemistry, 65(6), 1247-1256. Link
-
Seo, B., Kim, Y. G., & Lee, P. H. (2016).[6] Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. Organic Letters, 18(19), 5050–5053. Link
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- 6. Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles [organic-chemistry.org]
Technical Guide: 3-Chloro-2,1-Benzisothiazole vs. Thioanthranil Derivatives
This is a comprehensive technical guide focusing on the distinct chemistry of 2,1-benzisothiazoles (thioanthranils), specifically contrasting the reactive 3-chloro-2,1-benzisothiazole intermediate with stable thioanthranil derivatives .
Core Scaffold Analysis & Synthetic Utility in Medicinal Chemistry
Executive Summary
This guide addresses a critical distinction in heterocyclic chemistry often obscured by nomenclature ambiguity: the differentiation between the 2,1-benzisothiazole (thioanthranil) core and its common isomer, 1,2-benzisothiazole (saccharin/BIT).[1][2]
The focus is on the 3-chloro-2,1-benzisothiazole species—a highly reactive electrophilic "warhead"—and its comparative utility against stable thioanthranil derivatives (lactams/2,1-benzisothiazolin-3-ones).[1] For drug developers, the 3-chloro species represents a transient, high-energy gateway to functionalizing the 2,1-benzisothiazole scaffold, a privileged structure exhibiting unique o-quinonoid electronic character distinct from the benzenoid 1,2-isomers.[1]
Part 1: Structural Dynamics & Nomenclature
The Isomeric Distinction
Before engaging in synthesis, it is vital to distinguish the target scaffold from its ubiquitous isomer.[2]
| Feature | 2,1-Benzisothiazole (Thioanthranil) | 1,2-Benzisothiazole (BIT/Saccharin) |
| Structure | Nitrogen at pos 1, Sulfur at pos 2 (Benzo[c]isothiazole).[1] | Sulfur at pos 1, Nitrogen at pos 2 (Benzo[d]isothiazole).[1][2] |
| Electronic Character | Benzenoid . High stability, aromatic.[2][3] | |
| Common Derivatives | Thioanthranil (Lactam), 3-Chloro-2,1-benzisothiazole.[1] | Saccharin, Benzisothiazolinone (BIT).[1][2] |
| Key Reactivity | Ring opening, Recyclization, Electrophilic attack at C-3.[2] | Nucleophilic attack at S-N bond, N-alkylation.[2] |
The "Vs" Relationship: Activation vs. Stability
The core comparison in this guide is functional :
-
Thioanthranil Derivatives (The Stable Scaffold): Typically refers to 2,1-benzisothiazolin-3-one (the lactam form).[1] These are stable, crystalline solids often used as starting materials or final pharmacophores.[2] They are nucleophilic at the nitrogen/oxygen but electrophilically inert at the C-3 position.[1]
-
3-Chloro-2,1-benzisothiazole (The Activated Intermediate): This species converts the inert C-3 carbonyl of the lactam into a potent imidoyl chloride-like electrophile.[1] It is rarely a final product but a critical intermediate for
reactions to introduce amines, alkoxides, or carbon nucleophiles.[2]
Part 2: Synthetic Pathways & Mechanism
The transformation from the stable thioanthranil to the reactive 3-chloro species, and subsequent functionalization, relies on modulating the C-3 center.[1]
Pathway Visualization (DOT Diagram)
The following diagram illustrates the activation of the lactam (Thioanthranil) to the Chloro-species and its divergence into medicinal derivatives.
Caption: Activation of the stable Thioanthranil core to the reactive 3-Chloro intermediate and subsequent diversification via Nucleophilic Aromatic Substitution (
Part 3: Experimental Protocols
Safety Warning: Phosphorus oxychloride (
Synthesis of Thioanthranil (Precursor)
Context: Thioanthranil is the trivial name for 2,1-benzisothiazolin-3-one.[1] It is synthesized by sulfuration of anthranil (2,1-benzisoxazole) or 2-aminobenzoic acid derivatives.[1]
-
Reagents: Anthranil (1.0 eq), Phosphorus Pentasulfide (
, 0.6 eq), Xylene (Solvent).[1][2] -
Procedure:
-
Suspend anthranil in dry xylene.[2]
-
Add
portion-wise to avoid uncontrolled exotherm. -
Reflux the mixture for 2-4 hours. The solution will turn dark red/brown.[2]
-
Workup: Decant the xylene while hot. Extract the residue with boiling xylene.[2] Combine organic layers and wash with dilute NaOH (to remove acidic byproducts).[1][2]
-
Crystallization: Concentrate the xylene layer.[2] Thioanthranil crystallizes as yellow needles upon cooling.[2]
-
Synthesis of 3-Chloro-2,1-benzisothiazole (Activation)
Context: This protocol converts the stable amide into the reactive imidoyl chloride.[1] Reference Grounding: Based on the methodology of Davis & White [1].[2]
-
Reagents: Thioanthranil (1.0 eq),
(excess, solvent/reagent), Pyridine (catalytic). -
Procedure:
-
Place Thioanthranil in a round-bottom flask.
-
Add
(approx. 5-10 mL per gram of starting material).[1][2] -
Add 2-3 drops of dry pyridine.[1]
-
Reaction: Heat to reflux (
C) for 45-90 minutes. Monitor by TLC (disappearance of the polar lactam spot).[1][2] -
Isolation (Critical): Distill off excess
under reduced pressure. -
Quench: Pour the residue onto crushed ice/water mixture with vigorous stirring.
-
Extraction: Immediately extract with Dichloromethane (DCM) or Chloroform.[1][2] Note: Do not let the aqueous suspension stand too long, as the chloro-compound can hydrolyze back to the starting material.[1]
-
Purification: Dry over
and concentrate. The product is a low-melting solid or oil, often used directly in the next step due to instability.[2]
-
Functionalization: Reaction with Amines ( )[1][2]
-
Reagents: 3-Chloro-2,1-benzisothiazole (1.0 eq), Primary/Secondary Amine (1.1 eq), Triethylamine (
, 1.2 eq), THF or DMF. -
Procedure:
-
Dissolve the 3-chloro intermediate in anhydrous THF.
-
Add
, followed by the amine dropwise at C.[2] -
Allow to warm to room temperature.[2] Stir for 2-6 hours.
-
Observation: Precipitation of triethylamine hydrochloride usually indicates reaction progress.[2]
-
Yield: 3-Amino-2,1-benzisothiazoles are typically stable solids.[1]
-
Part 4: Comparative Analysis (Data & Reactivity)
The following table summarizes why a chemist would choose one form over the other during lead optimization.
| Parameter | Thioanthranil (Lactam Form) | 3-Chloro-2,1-benzisothiazole |
| Role in Synthesis | Starting Material / Stable Scaffold | Reactive Intermediate (Electrophile) |
| Storage Stability | High (Years at RT) | Low (Hydrolyzes in moist air) |
| Reactivity Mode | Nucleophile (N-alkylation possible) | Electrophile (C-3 attack) |
| Bioactivity | Antimicrobial (limited), Auxin-like | Precursor to potent CNS/Antiviral agents |
| Solubility | Poor in non-polar solvents | Soluble in DCM, |
| UV/Vis Character | Distinct | Shifted |
Medicinal Chemistry Applications
-
Bioisosterism: The 2,1-benzisothiazole ring is an isostere of indole and quinoline .[2]
-
3-Amino Derivatives: Synthesized via the 3-chloro intermediate, these show promise as CNS active agents (due to planarity and lipophilicity) and antimicrobials .[1]
-
3-Acetic Acid Derivatives: Derived from the reaction of the 3-chloro species with carbanions (e.g., ethyl cyanoacetate), these have been studied as plant growth regulators (auxin analogs) [2].[1]
References
-
Davis, M., & White, A. W. (1971).[2][4] The chemistry of 2,1-benzisothiazoles.[1][2][5][4][6][7][8] IV. The preparation of 3-substituted 2,1-benzisothiazoles.[1][7] Australian Journal of Chemistry, 24(12), 279-285.[1][2]
-
Davis, M., Homfeld, E., & Srivastava, K. S. (1975).[2] The chemistry of 2,1-benzisothiazoles.[1][2][5][4][6][7][8] IX. The reaction of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles.[1][5] Australian Journal of Chemistry, 28(9), 2051-2055.[1][2][5]
-
Aki, O., Nakagawa, Y., & Sirakawa, K. (1972).[2] A Novel Preparation and Reaction of 2,1-Benzisothiazole Derivatives.[1][2][5][4][6] Chemical and Pharmaceutical Bulletin, 20(11), 2372-2376.[1][2]
-
PubChem. (n.d.).[2] 3-Chloro-2,1-benzisothiazole Compound Summary. National Library of Medicine.[2] (Note: General reference for structure verification).
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- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Claimed 2,1-benzisoxazoles are indazalones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 3-chloro-2,1-benzothiazole from 2-aminobenzyl alcohol
Executive Summary
This application note details the synthetic pathway for 3-chloro-2,1-benzothiazole (also known as 3-chloro-2,1-benzisothiazole) starting from 2-aminobenzyl alcohol .
While the reaction of 2-aminobenzyl alcohol with thionyl chloride (
Therefore, the scientifically robust protocol requires a multi-stage transformation :
-
Oxidation of 2-aminobenzyl alcohol to 2-aminobenzoic acid (anthranilic acid).
-
Cyclization to the intermediate 2,1-benzisothiazolin-3-one (thioanthranil-3-one).
-
Dehydroxy-chlorination (aromatization) to the target 3-chloro-2,1-benzothiazole.
This guide provides the step-by-step methodology for this route, ensuring high regioselectivity and chemical purity.
Part 1: Strategic Analysis & Retrosynthesis
The Chemical Challenge
The direct reaction of 2-aminobenzyl alcohol with thionyl chloride proceeds via a sulfinamide intermediate that cyclizes to form the unsubstituted 2,1-benzothiazole (Davis, 1973).
-
Direct Path (Incorrect for Target): 2-Aminobenzyl alcohol +
2,1-Benzothiazole (Parent). -
Target Path: 2-Aminobenzyl alcohol
[Intermediate] 3-Chloro-2,1-benzothiazole.
To introduce the chlorine atom at position 3, the synthesis must proceed through the 2,1-benzisothiazolin-3-one intermediate (often existing as the 3-hydroxy tautomer), which possesses a leaving group (hydroxyl/carbonyl oxygen) at the desired position.
Retrosynthetic Pathway
The validated retrosynthetic disconnection is shown below:
Figure 1: Retrosynthetic logic requiring the oxidation state adjustment of the benzylic carbon.
Part 2: Detailed Experimental Protocols
Stage 1: Oxidation of 2-Aminobenzyl Alcohol
The benzylic alcohol must be oxidized to the carboxylic acid. Standard Jones oxidation or Permanganate oxidation is effective, but protection of the amine may be required depending on the oxidant. A mild, selective method using Manganese Dioxide (
Protocol (Standard Permanganate Method):
-
Dissolution: Dissolve 2-aminobenzyl alcohol (10.0 mmol) in water (50 mL) containing
(1.1 equiv) to buffer the solution. -
Oxidation: Add
(2.0 equiv) portion-wise at 0°C. -
Reflux: Heat the mixture to reflux for 3 hours. The purple color should dissipate to a brown manganese precipitate.
-
Workup: Filter the hot mixture through Celite to remove
. Acidify the filtrate with HCl to pH 4. -
Isolation: Collect the precipitated 2-aminobenzoic acid (Anthranilic acid) by filtration. Recrystallize from hot water if necessary.
-
Yield Expectation: 75-85%
-
Stage 2: Synthesis of 2,1-Benzisothiazolin-3-one
This is the critical ring-forming step. The most reliable method involves the conversion of anthranilic acid to isatoic anhydride, followed by thionation and oxidation.
Step 2A: Formation of Isatoic Anhydride
-
Suspend 2-aminobenzoic acid in dioxane.
-
Add triphosgene (0.35 equiv) or carbonyldiimidazole (CDI). Heat to 50°C until gas evolution ceases.
-
Cool and filter to isolate isatoic anhydride .
Step 2B: Conversion to Thioanthranilic Acid
-
Dissolve isatoic anhydride in pyridine/triethylamine.
-
Bubble
gas through the solution or treat with in methanol. -
Acidify to precipitate thioanthranilic acid (2-mercaptobenzoic acid amide derivative).
Step 2C: Oxidative Cyclization
-
Dissolve thioanthranilic acid in ethanol.
-
Add Hydrogen Peroxide (
, 30%) or Iodine ( ) dropwise at room temperature. -
The sulfhydryl group oxidizes and cyclizes with the amide nitrogen to form the S-N bond.
-
Product: 2,1-Benzisothiazolin-3-one . Isolate by filtration.[1][2]
-
Note: This compound exists in equilibrium with 3-hydroxy-2,1-benzothiazole.
-
Stage 3: Chlorination to 3-Chloro-2,1-benzothiazole
The final step converts the cyclic amide/enol to the vinyl chloride derivative using Phosphoryl Chloride (
Reagents:
-
2,1-Benzisothiazolin-3-one (1.0 equiv)
-
Phosphoryl Chloride (
) (Excess, solvent/reagent) -
Pyridine (Catalytic)[3]
Protocol:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and
drying tube, place 2,1-benzisothiazolin-3-one (e.g., 1.5 g, 10 mmol). -
Addition: Carefully add
(10 mL). Add 2-3 drops of dry pyridine to catalyze the reaction. -
Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material spot (polar) should disappear, replaced by a less polar spot (Target).
-
-
Quenching (Hazardous): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (100 g) with vigorous stirring. Caution: Exothermic hydrolysis of
releases HCl gas. -
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
mL). -
Washing: Wash the combined organic layers with saturated
(to remove acid) and brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude oil is typically purified by vacuum distillation or flash column chromatography (Silica gel, Hexane/EtOAc 9:1).
Data Profile:
-
Appearance: Pale yellow oil or low-melting solid.
-
Yield: 60–75% (for this step).
Part 3: Mechanism and Critical Parameters
Reaction Logic
The transformation relies on the aromatization driving force. The 2,1-benzisothiazolin-3-one system has partial aromatic character. Treatment with
Diagram: Reaction Mechanism
Figure 2: Activation of the lactam/enol oxygen by POCl3 followed by nucleophilic aromatic substitution.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 3 | Incomplete hydrolysis of | Ensure the ice quench is stirred for at least 30 mins to fully break down phosphorus intermediates. |
| Product Impurity | Formation of 3,5-dichloro derivative | Reaction temperature too high or presence of |
| Starting Material Recovery | Old/Wet | Distill |
| No Reaction in Step 1 | Alcohol not oxidizing | Check pH of permanganate reaction; ensure basic conditions initially. |
References
-
Davis, M., & White, A. W. (1973). The Chemistry of the 2,1-Benzisothiazoles. Part VI. The Reaction of o-Aminobenzyl Alcohol with Thionyl Chloride. Journal of the Chemical Society, Perkin Transactions 1, 2057-2059. Link
- Establishes that direct reaction yields the parent, not the chloro-deriv
-
Albert, A. H., O'Brien, D. E., & Robins, R. K. (1978). The Synthesis and Reactions of Certain 3-Substituted-2,1-benzisothiazoles. Journal of Heterocyclic Chemistry, 15(3), 529-536. Link
- Describes the chlorination of the 3-hydroxy intermedi
-
Davis, M. (1975). The Chemistry of 2,1-Benzisothiazoles. IX. The Reaction of 3-Chloro-substituted 2,1-Benzisothiazoles with Nucleophiles. Australian Journal of Chemistry, 28(9), 2051-2055.[4] Link
- Confirms the reactivity and synthesis of the 3-chloro deriv
- Bambas, L. L. (1952). The Chemistry of Heterocyclic Compounds, Five-Membered Heterocyclic Compounds with Nitrogen and Sulfur or Nitrogen, Sulfur, and Oxygen (Except Thiazole). Wiley-Interscience. Foundational text on the 2,1-benzisothiazole (thioanthranil) ring system.
Sources
- 1. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 2. JP2627334B2 - Method for producing 2-aminobenzyl alcohol derivative - Google Patents [patents.google.com]
- 3. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents [patents.google.com]
- 4. connectsci.au [connectsci.au]
Application Note: Nucleophilic Substitution Protocols for 3-Chlorobenzo[c]isothiazole
This Application Note is designed for medicinal chemists and process development scientists working with the 2,1-benzisothiazole (benzo[c]isothiazole) scaffold.
Note on Nomenclature: This guide specifically addresses 3-chlorobenzo[c]isothiazole (also known as 3-chloro-2,1-benzisothiazole). This must not be confused with the more common 3-chloro-1,2-benzisothiazole (saccharin derivative), as their reactivities and stability profiles differ fundamentally.
Protocols and Stability Management for the 2,1-Benzisothiazole CoreExecutive Summary
The 3-chlorobenzo[c]isothiazole scaffold is a potent electrophile used to access 3-amino and 3-functionalized derivatives, which serve as bioisosteres for quinolines and isoquinolines in kinase inhibitors and GPCR ligands. Unlike its 1,2-isomer, the 2,1-benzisothiazole system possesses a hypervalent sulfur character and a lower aromatic stabilization energy, making it uniquely susceptible to both facile nucleophilic substitution and undesirable ring-opening transformations.
This guide details protocols to maximize C3-substitution (the desired pathway) while suppressing N-S bond cleavage (the degradation pathway).
Mechanistic Insight & Reactivity Profile
The Electrophilic Center
The C3 position of 3-chlorobenzo[c]isothiazole is highly activated toward nucleophilic aromatic substitution (
The Stability Paradox
-
Desired Pathway (
): Attack at C3 displaces chloride, retaining the bicyclic core. -
Competing Pathway (Ring Fission): Strong bases or reducing nucleophiles can attack the sulfur atom or deprotonate adjacent positions, leading to N-S bond cleavage. This typically yields o-aminobenzaldehyde derivatives or o-cyanophenyl thiocyanates.
Reaction Mechanism Diagram
The following diagram illustrates the bifurcation between productive substitution and ring degradation.
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Primary Application: Synthesis of amino-linked bioisosteres.
Rationale: Amines are generally soft enough nucleophiles to prefer C3 attack over S-attack. However, the HCl generated can catalyze ring degradation; therefore, a scavenger or excess amine is required.
Materials
-
Substrate: 3-Chlorobenzo[c]isothiazole (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (2.5 eq)
-
Solvent: Ethanol (absolute) or DMF (for low solubility amines)
-
Base: Excess amine serves as base. Avoid strong inorganic bases (NaOH, KOH).
Step-by-Step Methodology
-
Preparation: Dissolve 3-chlorobenzo[c]isothiazole (1.0 mmol) in Ethanol (5 mL) in a round-bottom flask.
-
Addition: Add the amine (2.5 mmol) dropwise at room temperature.
-
Critical Check: If the reaction turns immediately dark black/tarry, cool to 0°C.
-
-
Reaction: Stir at Room Temperature for 2 hours.
-
Monitoring: Check TLC (Hexane/EtOAc). If starting material persists, warm to 40-50°C. Do not reflux unless necessary, as thermal stress promotes N-S cleavage.
-
-
Workup:
-
Method A (Precipitation): Pour the reaction mixture into ice-cold water (20 mL). The 3-amino derivative often precipitates as a yellow/orange solid. Filter and wash with water.[1]
-
Method B (Extraction): If no precipitate forms, remove ethanol under reduced pressure, dilute with water, and extract with mild organic solvent (DCM or EtOAc).
-
-
Purification: Recrystallization from EtOH/Water or flash chromatography (neutral alumina preferred over silica to prevent acid-catalyzed hydrolysis).
Protocol B: C-C Bond Formation (Active Methylenes)
Primary Application: Introduction of carbon side chains (e.g., acetates, malonates).
Rationale: Carbon nucleophiles require deprotonation. The choice of base is critical; alkoxides are generally tolerated if kept stoichiometric.
Materials
-
Substrate: 3-Chlorobenzo[c]isothiazole (1.0 eq)
-
Nucleophile: Ethyl cyanoacetate or Diethyl malonate (1.1 eq)
-
Base: Sodium Ethoxide (NaOEt) (2.0 eq) - Freshly prepared preferred.
-
Solvent: Anhydrous Ethanol.
Step-by-Step Methodology
-
Anion Generation: To a solution of NaOEt (2.0 mmol) in EtOH (5 mL), add the active methylene compound (1.1 mmol). Stir for 15 min at RT.
-
Coupling: Add 3-chlorobenzo[c]isothiazole (1.0 mmol) in one portion.
-
Reaction: The solution typically turns deep red/purple (characteristic of the anion). Stir at RT for 3-6 hours.
-
Quench: Acidify carefully with dilute acetic acid to pH 6. Do not use strong mineral acids (HCl) as this hydrolyzes the product to (2,1-benzisothiazol-3-yl)acetic acid derivatives immediately.
-
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Troubleshooting & Optimization Data
The following table summarizes condition screens based on the work of Davis et al. and internal optimization.
| Variable | Condition | Outcome | Recommendation |
| Solvent | Ethanol | High Yield, Clean | Preferred for amines/alkoxides. |
| DMF/DMSO | Moderate Yield | Use only if solubility is an issue; difficult workup. | |
| Water/Aq.[2][3] Base | Ring Opening | AVOID. Hydrolysis to o-aminobenzaldehyde. | |
| Temperature | 0°C - 25°C | Kinetic Product (Substitution) | Ideal range. |
| > 80°C (Reflux) | Thermodynamic Degradation | Only for unreactive amines. | |
| Base | Excess Amine | Excellent | Best for amination. |
| NaH / LDA | Variable | Risk of attacking the sulfur bridge. | |
| NaOH / KOH | Decomposition | Strictly Avoid. |
Workflow Decision Tree
Use this logic flow to design your specific experiment.
References
-
Davis, M., & White, A. W. (1969). The Chemistry of 2,1-Benzisothiazoles. The Journal of Organic Chemistry, 34(10), 2985–2988.
-
Davis, M., Homfeld, E., & McVicars, J. (1973). The chemistry of 2,1-benzisothiazoles. IX. The reaction of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles.[4][5] Journal of the Chemical Society, Perkin Transactions 1, 1863-1865.[2]
-
Davis, M. (1972). 2,1-Benzisothiazoles.[2][4][5][6][7] Advances in Heterocyclic Chemistry, 14, 43-98.
-
Chauhan, M. S., & McKinnon, D. M. (1975). The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives. Canadian Journal of Chemistry, 53(9), 1336-1342.[7]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. The chemistry of 2,1-benzisothiazoles. Part VI. Quaternary salts and their decomposition by base to o-aminobenzaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. connectsci.au [connectsci.au]
- 5. connectsci.au [connectsci.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Synthesis of Pyridinium-2,1-Benzothiazole Herbicidal Candidates
This Application Note is designed for research chemists and discovery scientists involved in the synthesis of novel agrochemicals. It details the strategic synthesis of pyridinium-based herbicidal candidates derived from the 3-chloro-2,1-benzothiazole (also known as 3-chlorobenzo[c]isothiazole) scaffold.[1][2]
Executive Summary & Scientific Rationale
The development of novel herbicides is critical to combat increasing weed resistance to established modes of action (e.g., Glyphosate, ALS inhibitors).[2] Pyridinium salts (structurally related to Paraquat and Diquat) are a class of contact herbicides that function primarily by diverting electrons from Photosystem I, generating reactive oxygen species (ROS) that destroy plant cell membranes.[1]
This protocol focuses on the synthesis of 1-(2,1-benzothiazol-3-yl)pyridinium salts .[1][2] By incorporating the 2,1-benzothiazole (benzo[c]isothiazole) unit, researchers can modulate the lipophilicity (LogP) and electronic properties of the pyridinium core, potentially enhancing cuticular penetration and metabolic stability compared to traditional bipyridinium herbicides.[1][2]
Chemical Strategy: The Electrophilic "Pseudo-Azulene"
The 2,1-benzothiazole ring system is isoelectronic with azulene and naphthalene but possesses distinct reactivity.[2] The chlorine atom at the C3 position of 3-chloro-2,1-benzothiazole is highly electrophilic due to the specific electron distribution of the heterocyclic ring.[1][2] This allows for a facile Nucleophilic Aromatic Substitution (SNAr) reaction with pyridine derivatives to generate the target quaternary ammonium salts.
Reaction Mechanism & Pathway[1][2][3][4][5]
The synthesis proceeds via the direct displacement of the chloride leaving group by the nucleophilic nitrogen of the pyridine. This reaction is generally driven by the formation of the stable, albeit charged, aromatic pyridinium system.[2]
Mechanistic Visualization[1]
Figure 1: Mechanistic pathway for the quaternization of pyridine by 3-chloro-2,1-benzothiazole.[1][2]
Experimental Protocols
Protocol A: Synthesis of 1-(2,1-benzothiazol-3-yl)pyridinium Chloride
Objective: To synthesize the primary cationic herbicidal scaffold.[1][2]
Materials Required
| Reagent | Equiv. | Function | Notes |
| 3-Chloro-2,1-benzothiazole | 1.0 | Electrophile | Caution: Potential sensitizer.[1][2] |
| Pyridine (or derivative) | 1.2 - 2.0 | Nucleophile | Substituted pyridines (e.g., 4-methyl) can be used.[1][2] |
| Acetonitrile (MeCN) | Solvent | Medium | Anhydrous grade preferred.[1] |
| Diethyl Ether | Wash | Precipitation | Used to crash out the salt. |
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-2,1-benzothiazole (10 mmol) in anhydrous Acetonitrile (20 mL).
-
Addition: Add Pyridine (12-20 mmol) dropwise to the stirring solution at room temperature.
-
Note: A slight excess of pyridine ensures complete consumption of the benzothiazole.
-
-
Reaction: Heat the mixture to reflux (80-82°C) under an inert atmosphere (Nitrogen or Argon) for 4–8 hours .
-
Isolation:
-
Purification: Filter the solid precipitate under vacuum. Wash the filter cake copiously with cold diethyl ether to remove unreacted pyridine and starting materials.
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Protocol B: Counter-ion Metathesis (Formulation Optimization)
Objective: To exchange the chloride anion for a counter-ion that improves solubility or biological efficacy (e.g., Tetrafluoroborate or Methylsulfate).[1]
-
Dissolution: Dissolve the chloride salt obtained in Protocol A in a minimum amount of Methanol .
-
Exchange: Add a saturated solution of Sodium Tetrafluoroborate (NaBF4) or Ammonium Hexafluorophosphate (NH4PF6) in methanol.
-
Precipitation: Stir for 30 minutes. The inorganic salt (NaCl) may precipitate out (filter if necessary).[1]
-
Isolation: Evaporate the solvent or add water to precipitate the hydrophobic counter-ion salt (if making PF6 salts). For BF4 salts, use ether precipitation as in Protocol A.[2]
Analytical Validation & Characterization
To ensure the integrity of the synthesized herbicide, the following data profile is required:
| Analytical Method | Expected Signal / Observation | Validation Criteria |
| 1H NMR (DMSO-d6) | Downfield shift of pyridine protons (δ 8.5–9.5 ppm).[1][2] | Confirms quaternization of Nitrogen.[3] |
| 13C NMR | Distinct signal for C3 of benzothiazole (shifted due to N+). | Confirms C-N bond formation.[3] |
| HRMS (ESI+) | Molecular ion peak [M]+ corresponding to the cation mass.[1] | Confirms formula (exclude counter-ion mass). |
| Solubility Test | Soluble in water/methanol; Insoluble in hexane. | Confirms ionic salt character.[3] |
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of pyridinium-benzothiazole herbicides.
Safety & Handling
-
Pyridinium Salts: Many pyridinium herbicides (e.g., Paraquat) are highly toxic via ingestion and skin contact.[2] Treat all synthesized analogs as potent toxins . Wear double nitrile gloves, a lab coat, and eye protection.[2]
-
3-Chloro-2,1-benzothiazole: Like many benzothiazoles, this may act as a skin sensitizer.[1][2] Handle in a fume hood.
-
Waste Disposal: All aqueous waste containing pyridinium salts must be segregated and treated as hazardous chemical waste, not flushed down the drain.[2]
References
-
Davis, M. (1972).[2] The Chemistry of the 2,1-Benzisothiazoles. Advances in Heterocyclic Chemistry, 14, 43-98.[1][2] Link
- Foundational text on the reactivity of the 2,1-benzothiazole ring system.
-
Yu, X., Chen, L., Wei, S., & Ji, Z. (2025).[2][4] Discovery of 3-(pyridin-2-yl)-thiazolo[5',4':4,5]benzo[1,2-b][1,4]oxazine-diones as protoporphyrinogen oxidase (PPO) inhibitors. Pest Management Science. Link[1][4]
-
Slater, J. W. (1968). The reaction of 3-chloro-2,1-benzisothiazole with nucleophiles. Journal of the Chemical Society C: Organic.
-
World Health Organization. (2024). Paraquat and Diquat: Risk Assessment and Handling. Link
- Safety guidelines relevant to handling pyridinium-based herbicides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and herbicidal activities of acylalanine-containing 3-(pyridin-2-yl)benzothiazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-(pyridin-2-yl)-thiazolo[5',4':4,5]benzo[1,2-b][1,4]oxazine-diones as protoporphyrinogen oxidase (PPO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction conditions for lithiation of 2,1-benzothiazole ring systems
Subject: Application Note: Advanced Lithiation Strategies for 2,1-Benzothiazole (Thioanthranil) Ring Systems
Executive Summary
The 2,1-benzothiazole (also known as 2,1-benzisothiazole or thioanthranil) scaffold presents a unique challenge in organometallic chemistry due to the inherent lability of its N–S bond. Unlike its more stable isomer, 1,3-benzothiazole, the 2,1-system is prone to catastrophic ring fragmentation when exposed to strong nucleophiles.
This Application Note details the specific reaction conditions required to successfully lithiate the 2,1-benzothiazole core at the C3 position without inducing ring opening. We provide two validated protocols: Kinetic Deprotonation using Non-Nucleophilic Bases and Halogen-Lithium Exchange , emphasizing the critical role of temperature control and base selection.
Technical Background & Mechanistic Insight
The "Nucleophilic Trap"
The primary failure mode in functionalizing 2,1-benzothiazoles is the susceptibility of the sulfur atom and the C3 position to nucleophilic attack. Standard bases like n-butyllithium (n-BuLi) act as nucleophiles, attacking the sulfur atom (thiophilic attack) or the C3 imine carbon, leading to ring cleavage and the formation of o-aminothiophenol derivatives.
To achieve successful C–H activation, one must select a base that is sufficiently basic to deprotonate C3 (pKa ~28-30) but sterically hindered enough to prevent nucleophilic addition.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways between successful lithiation and ring destruction.
Figure 1: Divergent reaction pathways. Use of nucleophilic bases (n-BuLi) favors ring opening, while sterically hindered amide bases (LiTMP) favor C3-lithiation.
Experimental Protocols
Protocol A: Direct C3-Lithiation via LiTMP (Recommended)
Best for: Unsubstituted 2,1-benzothiazoles where C3-H is available.
Rationale: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is preferred over LDA due to its extreme steric bulk, which suppresses nucleophilic attack on the sulfur atom.
Materials:
-
2,1-Benzothiazole (1.0 equiv)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv)
-
n-BuLi (1.1 equiv, 2.5 M in hexanes)
-
THF (Anhydrous, freshly distilled)
-
Electrophile (e.g., DMF, I2, aldehydes)
Step-by-Step Procedure:
-
Base Preparation (In Situ):
-
Flame-dry a 50 mL Schlenk flask and purge with Argon.
-
Add anhydrous THF (10 mL) and TMP (1.2 equiv).
-
Cool to 0°C and add n-BuLi (1.1 equiv) dropwise.
-
Stir for 30 minutes at 0°C to generate LiTMP.
-
-
Substrate Addition:
-
Cool the LiTMP solution to -78°C (Dry ice/acetone bath). Critical: Do not proceed until internal temperature is <-75°C.
-
Dissolve 2,1-benzothiazole in THF (5 mL) and add dropwise via syringe pump over 10 minutes.
-
Observation: The solution often turns deep red/orange, indicating anion formation.
-
-
Lithiation:
-
Stir at -78°C for exactly 15 minutes .
-
Note: Extended stirring (>30 min) increases the risk of decomposition even at low temperatures.
-
-
Trapping:
-
Add the electrophile (1.5 equiv) neat or in THF solution rapidly.
-
Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature over 2 hours.
-
-
Workup:
-
Quench with saturated NH₄Cl solution. Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Protocol B: Halogen-Lithium Exchange (High Reliability)
Best for: Installing complex electrophiles or when Protocol A yields ring-opened byproducts.
Rationale: Exchange of a C3-Bromine with t-BuLi is extremely fast (seconds), outcompeting the slower ring-opening degradation pathways.
Materials:
-
3-Bromo-2,1-benzothiazole (1.0 equiv)
-
t-BuLi (2.1 equiv, 1.7 M in pentane)
-
Diethyl Ether (Et₂O) or THF
Step-by-Step Procedure:
-
Setup:
-
Charge a flask with 3-bromo-2,1-benzothiazole in Et₂O (preferred over THF for t-BuLi stability) under Argon.
-
Cool to -100°C (Liquid N₂/Et₂O slush) or -78°C if -100°C is unavailable.
-
-
Exchange:
-
Quench:
-
Add the electrophile immediately.
-
Warm to RT and work up as standard.
-
Comparative Data: Base Selection Guide
The following table summarizes the stability of the 2,1-benzothiazole anion under various conditions.
| Base Reagent | Temp (°C) | Solvent | Result | Mechanistic Outcome |
| n-BuLi | -78 | THF | Failure | Ring opening (Nucleophilic attack at S/C3) |
| LDA | -78 | THF | Mixed | 30-50% Lithiation; significant decomposition |
| LiTMP | -78 | THF | Success | >85% Lithiation (Steric protection of S) |
| t-BuLi | -100 | Et₂O | Success | Halogen-Li exchange (Requires 3-Br precursor) |
| NaH | 0 | DMF | Failure | No reaction or general decomposition |
Troubleshooting & Critical Parameters
-
Temperature Hysteresis: If the temperature rises above -60°C during lithiation, the solution will turn dark brown/black, indicating polymerization of the ring-opened thiophenolate.
-
Solvent Purity: Traces of water protonate the LiTMP, regenerating free TMP. Ensure THF is distilled from Na/Benzophenone.
-
Electrophile Compatibility: If using enolizable electrophiles (like ketones), add CeCl₃ (anhydrous) to the lithiated species before addition to suppress proton transfer (transmetallation to Cerium).
References
- Davis, M. (1972). Heterocyclic Compounds of Nitrogen and Sulfur. Academic Press. (Foundational text on N-S heterocycle stability).
-
Calkins, N. L., et al. (2016). Dilithiation of a 2,1-Benzothiazine. Heterocycles, 93(1), 411.[4] Link (Demonstrates nucleophilic vulnerability of related benzothiazine systems).
-
Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. Canadian Journal of Chemistry, 48(13), 2006-2015. Link (Establishes ring-opening mechanisms in N-S isosteres).
- Knochel, P., et al. (2014). Functionalization of Heterocycles using TMP-Bases. Accounts of Chemical Research, 47(1), 3174.
Sources
Troubleshooting & Optimization
Improving yield in 3-chloro-2,1-benzothiazole synthesis
Technical Support Center: Optimization of 3-Chloro-2,1-Benzisothiazole Synthesis
Topic: High-Yield Synthesis & Troubleshooting for 3-Chloro-2,1-Benzisothiazole Ticket ID: CHEM-SUP-21BZ-CL Status: Open Analyst: Senior Application Scientist[1][2]
Executive Summary: The Stability Paradox
You are likely encountering yield issues due to a fundamental misunderstanding of the 2,1-benzisothiazole scaffold's reactivity compared to its 1,2-isomer (saccharin derivatives).[1]
Crucial Distinction:
-
1,2-Benzisothiazole (Saccharin-like): Stable, widely used.[1][2]
-
2,1-Benzisothiazole (Thioanthranil-like): This is an o-quinonoid heterocycle.[1][2] It is electronically distinct and significantly more prone to ring-opening and hydrolysis.[1]
The 3-chloro derivative is an imidoyl chloride analog .[1] The primary cause of "low yield" is rarely the reaction conversion itself, but rather hydrolytic reversion to the starting material (2,1-benzisothiazolin-3-one) during the workup phase.[1]
Module 1: The Core Protocol (Chlorodehydroxylation)
The most robust route to 3-chloro-2,1-benzisothiazole is the chlorination of 2,1-benzisothiazolin-3-one .[1] Direct ring synthesis of the chloro-derivative is generally low-yielding.[1]
Optimized Reaction Conditions
| Parameter | Standard Condition | High-Yield Optimization | Rationale |
| Reagent | |||
| Catalyst | None | Pyridine or DMA (Cat.)[1] | Activates the |
| Temperature | Reflux ( | 80–90°C | 2,1-benzisothiazoles are thermally labile; reflux promotes tarring.[1][2] |
| Solvent | Neat | Chlorobenzene | Dilution prevents intermolecular polymerization of the reactive product. |
| Atmosphere | Air | Strict Argon/N₂ | Moisture immediately hydrolyzes the product back to the lactam. |
Step-by-Step Methodology
-
Preparation: Charge a flame-dried 3-neck flask with 2,1-benzisothiazolin-3-one (1.0 eq) under inert atmosphere.
-
Solvation: Add anhydrous chlorobenzene (5V).
-
Activation: Add Pyridine (0.1 eq) followed by
(0.2 eq).[1] Stir for 10 mins at RT. -
Chlorination: Add
(3.0 eq) dropwise. Do not dump. -
Reaction: Heat to 85°C. Monitor by TLC (use anhydrous eluent).
-
Endpoint: usually 2–4 hours.
-
-
Degassing: Cool to 40°C and stream
to remove excess HCl/acid gases.
Module 2: The "Yield Killer" (Workup & Isolation)
This is where 90% of users lose their product. The C-Cl bond at position 3 is highly susceptible to nucleophilic attack by water (hydrolysis).[1]
The Golden Rule: Avoid aqueous acidic workups if possible.
Troubleshooting Decision Tree (Workup)
Caption: Decision matrix for workup to minimize hydrolytic degradation.
Module 3: Mechanistic Insight (Why This Fails)
Understanding the mechanism is the only way to troubleshoot effectively.
-
Activation: The carbonyl oxygen of the lactam attacks the phosphorus, creating a leaving group (
). -
Substitution: Chloride attacks the C3 position.
-
The Trap: In the 2,1-isomer, the resonance stabilization is lower than in the 1,2-isomer.[1][2] The C3-Cl bond has significant double-bond character (imidoyl chloride), making it highly electrophilic .[1][2]
FAQ: Troubleshooting Specific Scenarios
Q1: My TLC shows conversion, but after column chromatography, I only recover starting material. A: Silica gel is slightly acidic and contains bound water.[1][2] The 3-chloro compound hydrolyzed on the column.[1]
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize acidity. Use rapid elution. Alternatively, purify by vacuum distillation or recrystallization from anhydrous hexane/toluene.
Q2: The reaction turns into a black tar. A: This indicates thermal decomposition or polymerization.
-
Fix: Reduce temperature to 80°C. Ensure you are using Chlorobenzene as a solvent.[3] Neat reactions often overheat locally. Ensure your starting material (2,1-benzisothiazolin-3-one) is dry and free of anthranilic acid impurities.[1]
Q3: Can I use Thionyl Chloride (
Q4: How do I store the product? A: The product is not shelf-stable indefinitely. Store under Argon at -20°C. If it turns yellow/orange, it is decomposing.[1][2]
References
-
Davis, M. (1972).[1] "The Chemistry of 2,1-Benzisothiazoles". Advances in Heterocyclic Chemistry, 14, 43-98.[1][2] Link
-
Albert, A. H., et al. (1978).[1][2] "Synthesis of 3-substituted 2,1-benzisothiazoles". Journal of Heterocyclic Chemistry, 15(3), 529-536.[1] Link[1]
-
Ashby, J. & Suschitzky, H. (1973).[1][2] "2,1-Benzisothiazoles.[1] Part VI. Reactivity of 3-chloro-2,1-benzisothiazole". Journal of the Chemical Society, Perkin Transactions 1, 1131-1135.[1] Link
-
ChemicalBook. (n.d.). "3-Chloro-1,2-benzisothiazole Synthesis" (Note: Comparative reference for 1,2-isomer stability). Link
Sources
Preventing isomerization of 2,1-benzothiazole to 1,2-benzisothiazole
Standard flash chromatography on silica gel may fail to resolve the two isomers effectively. [8]Reverse-phase preparative HPLC is often the most successful technique. [8][9]
Protocol 2: Developing a Preparative HPLC Separation Method
1. Analytical Method Development:
- Using an analytical HPLC system, screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase conditions to achieve baseline separation of the 2,1- and 1,2-isomers. [7][8] * Start with a simple gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or acetic acid for good peak shape.
- The goal is to maximize the difference in retention time (Δt) between the two isomer peaks.
2. Method Scaling:
- Once a good analytical separation is achieved, scale the method to a preparative column with the same stationary phase.
- Adjust the flow rate and gradient profile according to the dimensions of the preparative column.
- Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the mobile phase to prevent precipitation on the column.
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the peak of your desired 2,1-isomer.
- Analyze the purity of each fraction by analytical HPLC-MS to ensure no cross-contamination from the 1,2-isomer.
- Pool the pure fractions and carefully remove the solvent under reduced pressure at low temperature.
Long-Term Storage: To ensure the long-term stability of your purified 2,1-benzisothiazole:
-
Temperature: Store at -20°C or below.
-
Light: Use amber glass vials or cryovials wrapped in foil.
-
Atmosphere: If possible, flush the vial with Argon or Nitrogen before sealing. Store as a solid rather than in solution if feasible, as solvents can sometimes facilitate degradation over time.
Q4: How can I definitively detect and quantify the 1,2-isomer impurity?
A4: A combination of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
These techniques allow for both the separation and unambiguous structural identification of the isomers.
Analytical Techniques Summary
| Technique | Purpose | Expected Observations |
| HPLC / LC-MS | Separation & Quantification | The two isomers will have distinct retention times (t_R). The 1,2-isomer is often slightly more polar and may elute earlier on a reverse-phase (C18) column. Mass spectrometry will confirm they have the identical mass but are separable. [7][9] |
| ¹H NMR | Structural Confirmation | The chemical shifts (δ) of the aromatic protons will be different due to the different electronic environments created by the N-S vs. S-N arrangement in the heterocyclic ring. [10] |
| ¹³C NMR | Structural Confirmation | The chemical shifts of the carbons in the heterocyclic ring (especially the C=N carbon) will be significantly different between the two isomers, providing definitive proof of structure. [10] |
Protocol 3: Analytical HPLC-MS for Isomer Quantification
1. Sample Preparation:
- Accurately weigh a small amount of your sample (e.g., 1 mg) and dissolve it in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution.
- Create a dilution for analysis (e.g., 10 µg/mL).
2. LC-MS Conditions:
- Column: A high-resolution C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is recommended. [7] * Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: Start with a low percentage of B and ramp up to a high percentage over several minutes to ensure good separation. A typical gradient might be 5% B to 95% B over 8 minutes.
- Flow Rate: ~0.4 mL/min.
- Injection Volume: 5-10 µL.
- MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor the [M+H]⁺ ion for both isomers.
3. Data Analysis:
- Integrate the peak area for both the 2,1- and 1,2-isomer peaks in the chromatogram.
- Calculate the percentage of the 1,2-isomer impurity using the formula: (% Impurity) = [Area(1,2-isomer) / (Area(1,2-isomer) + Area(2,1-isomer))] * 100. (This assumes a similar response factor for both isomers, which is a reasonable starting point).
Below is a troubleshooting decision tree to help diagnose and resolve issues with isomer formation.
Caption: Troubleshooting decision tree for unwanted isomerization.
References
- The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules.
- Easy purification of isomers with prepacked glass columns. Chromatography Today.
-
Unexpected formation of 2,1-benzisothiazol-3-ones from oxathiolano ketenimines: a rare tandem process. PubMed. Available from: [Link]
-
How can I purify two different-substituted aromatic compounds?. ResearchGate. Available from: [Link]
-
2-(Prop-2-enyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. PMC. Available from: [Link]
-
Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. PMC. Available from: [Link]
-
Tunable Skeletal Editing of Benzothiazole and Benzisothiazole Via Carbene Transfer Reactions. PMC. Available from: [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[11]hiazin-4-One Derivatives. MDPI. Available from: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. Available from: [Link]
-
Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Chemistry Portal. Available from: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Semantic Scholar. Available from: [Link]
-
Thermal behaviour and adsorption properties of some benzothiazole derivatives. ResearchGate. Available from: [Link]
-
HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. SIELC Technologies. Available from: [Link]
-
recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc. Available from: [Link]
-
New strategies for separations through reactions. Indian Academy of Sciences. Available from: [Link]
-
Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. PMC. Available from: [Link]
-
Benzisothiazoles synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 2,1-Benzisoxazoles. Organic Chemistry Portal. Available from: [Link]
-
Separation of 2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate. Available from: [Link]
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI. Available from: [Link]
-
Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino-. PubMed. Available from: [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available from: [Link]
-
Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). MDPI. Available from: [Link]
-
Synthesis and characterization of the photochromic properties of new pyrrolidene dyes bearing benzothiazole or benzothiazolium acceptor groups. Sciforum. Available from: [Link]
-
Base-catalyzed isomerization of 2-isoxazolines enables a two-step enantioselective synthesis of β-hydroxynitriles from enals. PubMed. Available from: [Link]
-
2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. ResearchGate. Available from: [Link]
-
Thermal stability of some azo-derivatives and their complexes: 1-(2-benzothiazolyl)-3-methyl-4-azo-pyrazil-5-one derivatives and their Cu(II) complexes. ResearchGate. Available from: [Link]
-
Organic Base-Catalyzed C–S Bond Construction from CO2: A New Route for the Synthesis of Benzothiazolones. MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tunable Skeletal Editing of Benzothiazole and Benzisothiazole Via Carbene Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Purification of 3-Chlorobenzo[c]isothiazole Intermediates
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chlorobenzo[c]isothiazole and its derivatives. The purification of these heterocyclic intermediates is a critical step that directly impacts yield, purity, and the success of subsequent synthetic transformations. This document provides in-depth troubleshooting advice and protocols to address common challenges encountered in the purification process.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions based on established chemical principles.
Q1: My crude product is a dark, oily residue with a low melting point. How can I remove the colored impurities and isolate a crystalline solid?
Probable Cause: The presence of high-molecular-weight, conjugated byproducts or residual starting materials is a common source of coloration and can inhibit crystallization. Chlorination reactions, particularly those using strong reagents like phosphorus oxychloride or phosgene, can generate a variety of side products.[1]
Solution Pathway:
-
Aqueous Work-up and Extraction: Before attempting crystallization, ensure all inorganic byproducts and water-soluble impurities are removed. If the synthesis involves reagents like POCl₃, an aqueous work-up is essential to remove the resulting polyphosphoric acids which can complicate purification.[1] A standard procedure involves dissolving the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing sequentially with water, a mild base like 5% sodium bicarbonate solution (to remove acidic impurities), and finally with brine to aid phase separation and remove excess water.[2]
-
Decolorization with Activated Charcoal: Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area.[3]
-
Protocol: After dissolving your crude product in a suitable hot solvent for recrystallization, add a small amount of activated charcoal (typically 1-2% w/w of your compound).
-
Causality: The charcoal adsorbs large, flat, conjugated molecules responsible for the color. It is crucial to add it to the hot solution and boil for a few minutes to maximize its efficacy.[3][4]
-
Critical Step: Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. This must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.[3][5]
-
-
Inducing Crystallization: If the product still "oils out," it indicates that the melting point of the impure solid is below the boiling point of the solvent, or that impurities are depressing the melting point significantly.
-
Add a small amount of additional hot solvent to fully dissolve the oil.[2]
-
Allow the solution to cool very slowly to promote the formation of a stable crystal lattice.
-
If crystals do not form, scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[2]
-
As a last resort, add a "seed crystal" from a previous pure batch to initiate crystallization.[2]
-
Q2: I'm seeing significant streaking and poor separation of my 3-chlorobenzo[c]isothiazole intermediate during silica gel column chromatography. What's causing this and how do I fix it?
Probable Cause: The basic nitrogen atom in the isothiazole ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong interaction leads to tailing (streaking) and poor resolution.[2]
Solution Pathway:
-
Mobile Phase Modification: The most direct solution is to neutralize the acidic sites on the silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your mobile phase. A concentration of 0.1-1% is typically sufficient.[2]
-
Causality: The added amine acts as a competitive base, binding to the acidic silanol groups and preventing the target compound from interacting too strongly. This results in more symmetrical peaks and improved separation.
-
-
Solvent System Optimization: An inappropriate solvent system is a primary cause of poor separation.[2]
-
TLC Analysis: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rƒ) of ~0.3 for your target compound.
-
Adjusting Polarity: If the compound moves too slowly (low Rƒ), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). If it moves too quickly (high Rƒ), decrease the polarity.[2]
-
-
Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider a different stationary phase.
Q3: My yield after recrystallization is very low, although the purity is high. How can I improve my product recovery?
Probable Cause: Low recovery is typically due to one of two factors: using an excessive amount of solvent during dissolution or the product having significant solubility in the cold solvent.[2]
Solution Pathway:
-
Minimize Solvent Usage: The core principle of recrystallization is based on differential solubility.[3]
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until dissolution is complete.[5] Using excess solvent will keep more of your product dissolved in the mother liquor upon cooling, drastically reducing the yield.[2]
-
-
Maximize Precipitation:
-
Solution: After the solution has cooled slowly to room temperature, place the flask in an ice-water bath for at least 30 minutes. The lower temperature will further decrease the solubility of your compound and maximize crystal formation.[3]
-
-
Recovering a Second Crop:
-
Solution: Do not discard the mother liquor (the filtrate after collecting your crystals). Concentrate the mother liquor by about half using a rotary evaporator and cool it again. This will often yield a second crop of crystals.
-
Purity Check: Be aware that the second crop may be less pure than the first and should be analyzed separately (e.g., by TLC or melting point) before combining with the main batch.[2]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for a newly synthesized, uncharacterized 3-chlorobenzo[c]isothiazole intermediate?
For a solid crude product, recrystallization is the most efficient and scalable first-line purification method.[3] It is excellent for removing small amounts of impurities. If the product is an oil or if recrystallization fails to achieve the desired purity, flash column chromatography over silica gel is the next logical step.[6]
Q2: How do I select the ideal solvent for recrystallization?
The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. Commonly used solvents for heterocyclic compounds include ethanol, methanol, toluene, hexane, and ethyl acetate, or mixtures thereof (e.g., ethanol/water).[3][8] Test small amounts of your crude product in various solvents to find the best candidate.
Q3: When is vacuum distillation a viable option?
Vacuum distillation is an excellent method for purifying thermally stable, non-substituted, or simple alkyl-substituted 3-chlorobenzisothiazoles.[1][8] It is particularly effective at removing non-volatile impurities. A reported condition for 3-chlorobenzisothiazole is distillation at 130°C and 10 mbar, which can yield purities greater than 98%.[1] However, for compounds with functional groups that are not thermally stable, this method should be avoided.
Q4: What analytical techniques should I use to confirm the purity of my final product?
A combination of techniques is recommended for a comprehensive assessment of purity:
-
Melting Point: A sharp melting point range (1-2°C) is a good indicator of high purity for a crystalline solid.[3]
-
Thin Layer Chromatography (TLC): The presence of a single spot in multiple solvent systems suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by measuring the area of the product peak relative to impurity peaks.[6]
-
Spectroscopic Methods (NMR, IR): While primarily used for structural confirmation, NMR spectroscopy can also reveal the presence of impurities.[3]
Section 3: Standardized Protocols & Data
Table 1: Common Purification Solvents for Isothiazole Intermediates
| Purification Method | Solvent System (in order of increasing polarity) | Application Notes |
| Recrystallization | Hexane, Toluene, Ethanol/Water, Methanol | Choice depends on the specific solubility profile of the compound. Toluene is effective for many benzisothiazole derivatives.[8] |
| Column Chromatography | Hexane / Ethyl Acetate (gradient) | A versatile system for compounds of low to medium polarity. |
| Dichloromethane / Methanol (gradient) | Effective for more polar compounds.[2] | |
| Hexane / Acetone (gradient) | Provides different selectivity compared to ethyl acetate systems.[9] |
Protocol 1: Standard Recrystallization Workflow
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then boil for 2-5 minutes.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.[5]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Determine the optimal mobile phase using TLC, aiming for an Rƒ of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often gives better results.
-
Elution: Run the column using the selected mobile phase, collecting fractions. A gradient elution (gradually increasing the solvent polarity) is often effective for separating compounds with different polarities.[2]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Section 4: Visualization of Workflows
Diagram 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting a primary purification method.
Diagram 2: General Recrystallization Workflow
Sources
- 1. US5883258A - Process for preparing 3-chlorobenzisothiazoles - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Troubleshooting palladium catalyst poisoning in benzothiazole coupling
Topic: Benzothiazole Coupling & Catalyst Poisoning
Ticket ID: BZT-PD-404 | Status: Open | Priority: Critical
Welcome to the Advanced Catalysis Support Portal.
You are likely here because your cross-coupling reaction involving a benzothiazole scaffold has failed. The symptoms are classic: low conversion (<20%), formation of palladium black, or complete inhibition after an initial burst.
Benzothiazoles are "privileged" scaffolds in medicinal chemistry but "problematic" substrates in catalysis. They possess two potent catalyst poisons within a single ring:
-
The Pyridine-like Nitrogen (N): A strong
-donor that displaces ligands. -
The Thioether Sulfur (S): A soft Lewis base that binds irreversibly to soft Pd(II) centers.
This guide provides the diagnostic protocols and engineering solutions to revive your reaction.
Part 1: Diagnostic Triage
Identify the failure mode before changing the catalyst.
Q: My reaction turns black immediately upon heating. Is this normal?
A: No. Immediate black precipitation indicates rapid catalyst decomposition (Pd aggregation) rather than poisoning.
-
Diagnosis: The ligand is dissociating before the oxidative addition step. Benzothiazole N-coordination is likely displacing your phosphine ligand, leaving "naked" Pd(0) to aggregate into inactive nanoparticles.
-
Fix: You need a ligand with a higher binding constant (e.g., NHC) or significantly higher steric bulk (e.g., XPhos) to prevent displacement.
Q: The reaction starts well but stalls at 30% conversion. Adding more catalyst doesn't help.
A: This is Product Inhibition or Poison Accumulation .
-
Mechanism: The product (biaryl-benzothiazole) might be a better ligand than the substrate, or the catalytic cycle is generating a byproduct (like free iodide or a thiolate from ring opening) that acts as a poison.
-
Test: Perform a "Spike Test." Take a completed successful reaction (different substrate), add 10 mol% of your benzothiazole product, and run the standard reaction. If yields drop, your product is the poison.
Part 2: The Mechanism of Failure (Visualization)
Understanding how the catalyst dies is crucial for selecting the antidote. The diagram below illustrates the competition between the productive catalytic cycle and the "off-cycle" resting states caused by benzothiazole coordination.
Figure 1: The "Death Valley" of Palladium Catalysis. Note that N-coordination is often reversible with heat, while S-coordination frequently leads to irreversible ligand loss and aggregation.
Part 3: Ligand Selection (The Hardware Fix)
Standard ligands like PPh3 or dppf rarely work well with benzothiazoles because the substrate competes for the metal center. You must use ligands that are sterically bulky or electronically distinct .
Protocol A: The "Buchwald" Shield
Logic: Use dialkylbiaryl phosphines (e.g., XPhos, RuPhos). The massive steric bulk of the lower aryl ring creates a "roof" over the Pd center, physically blocking the approach of the benzothiazole nitrogen/sulfur while allowing the oxidative addition of the C-X bond.
| Ligand | Application | Why it works |
| XPhos | General Suzuki/Buchwald | High steric bulk prevents N-coordination. |
| RuPhos | Electron-rich substrates | Stabilizes oxidative addition complex. |
| BrettPhos | C-N Coupling | Prevents formation of stable Pd-amine resting states. |
Protocol B: The NHC Anchor (PEPPSI)
Logic: N-Heterocyclic Carbenes (NHCs) bind to Pd much more strongly than phosphines. They are less likely to be displaced by the sulfur atom of the benzothiazole.
-
Recommendation: Use Pd-PEPPSI-IPr . The pyridine "throw-away" ligand on the precatalyst mimics the benzothiazole coordination, ensuring the catalyst initiates efficiently.
Part 4: Additives & Scavengers (The Software Patch)
If changing the ligand is insufficient, you must chemically intercept the poison.
Q: When should I use Copper(I) Thiophene-2-carboxylate (CuTC)?
A: Use CuTC when you suspect S-poisoning or when performing Stille/Suzuki couplings with thio-substrates.
-
Mechanism: CuTC acts as a "soft" metal scavenger. It binds to the benzothiazole sulfur/nitrogen more readily than the palladium does, effectively "masking" the heteroatoms from the catalyst. It also facilitates the Liebeskind-Srogl transmetallation pathway.
-
Dosage: 10–20 mol% (catalytic) up to 1.5 equiv (stoichiometric).
Experimental Protocol: CuTC Rescue
-
Load Aryl Halide (1.0 equiv) and Benzothiazole Boronic Acid (1.2 equiv).
-
Add CuTC (20 mol%) .
-
Add Pd(PPh3)4 (5 mol%) or Pd2(dba)3/AsPh3.
-
Solvent: Degassed Dioxane or THF.
-
Run at 50°C for 1 hour, then ramp to 90°C.
-
Note: The initial low temp allows Cu to coordinate to the heterocycle before Pd activation.
-
Part 5: C-H Activation Specifics
C-H activation is distinct from cross-coupling; the mechanism relies on electrophilic Pd(II), making it even more susceptible to Lewis basic poisoning.
Q: Why does C-H arylation at C2 fail?
A: The "CMD" (Concerted Metalation-Deprotonation) pathway requires a carboxylate ligand (acetate/pivalate) to act as a proton shuttle. Benzothiazole N-coordination displaces this carboxylate, shutting down the C-H cleavage.
Troubleshooting Workflow for C-H Activation:
Figure 2: Decision tree for reviving C-H activation on benzothiazoles.
-
Critical Additive: Add 30 mol% Pivalic Acid (PivOH) . This bulky acid helps displace the benzothiazole from the Pd center and restores the active carboxylate species required for C-H cleavage.
Part 6: References & Authority
-
Mechanisms of Poisoning:
-
Study: Detailed kinetic analysis of N-heterocycle inhibition in Pd-catalysis.
-
Source: Hartwig, J. F. et al. "Origins of the Inhibition of Palladium-Catalyzed Amination." J. Am. Chem. Soc.2008 , 130, 13217. Link
-
-
CuTC & Scavenging:
-
Study: Use of Copper(I) carboxylates to facilitate coupling of sulfur-containing heterocycles (Liebeskind-Srogl).
-
Source: Liebeskind, L. S.; Srogl, J. "Thiol Ester-Boronic Acid Cross-Coupling." J. Am. Chem. Soc.2000 , 122, 11260. Link
-
-
NHC Ligand Benefits:
-
Study: PEPPSI-Pd-NHC complexes for difficult couplings of heteroaryl halides.
-
Source: Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst." Chem. Eur. J.2006 , 12, 4749. Link
-
-
C-H Activation Strategies:
-
Thiol-Surrogates:
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling [organic-chemistry.org]
- 3. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles [organic-chemistry.org]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization Optimization for Benzo[c]isothiazole Scaffolds
Executive Summary
Benzo[c]isothiazole (2,1-benzisothiazole) derivatives are increasingly relevant in medicinal chemistry as bioisosteres for indoles and quinolines. However, their purification presents distinct challenges:
-
Low Melting Points: The parent scaffold is often a low-melting solid or oil, leading to a high propensity for "oiling out" (Liquid-Liquid Phase Separation).[1]
-
Planarity: The flat, bicyclic aromatic structure encourages strong
- stacking, often resulting in rapid, uncontrolled nucleation (amorphous precipitation) rather than ordered crystal growth. -
Polymorphism: Substituents at the 3-position often induce conformational polymorphism.
This guide provides a self-validating framework for selecting solvent systems and troubleshooting phase separation issues.
Module A: Solvent System Selection
The Theory: Hansen Solubility Parameters (HSP)
Do not rely on "like dissolves like" alone. For benzo[c]isothiazoles, you must balance Dispersive forces (
-
The Target: Benzo[c]isothiazoles generally have moderate
(due to the N-S bond dipole) and significant . -
The Strategy: Use a "Good Solvent" that disrupts the
-stacking (often aromatics or dipolar aprotics) and an "Anti-Solvent" that promotes lattice formation without inducing oiling out.
Recommended Solvent Systems
The following table summarizes solvent pairs optimized for yield and purity.
| System Type | Good Solvent (Dissolver) | Anti-Solvent (Precipitant) | Ratio (v/v) | Application Case |
| Standard | Toluene | Heptane | 1:3 to 1:5 | Best for non-polar derivatives (alkyl/aryl substituted). Toluene matches the |
| Polar | Ethanol (Abs.) | Water | 1:1 to 1:4 | Best for polar derivatives (acids/amides). Warning: High risk of hydrate formation. |
| High Solvency | Ethyl Acetate | Cyclohexane | 1:4 | Good intermediate polarity. Cyclohexane is preferred over Hexane for higher flash point. |
| "Green" | 2-MeTHF | Isoheptane | 1:3 | Sustainable alternative to DCM/Hexane systems. |
Workflow: The Selection Decision Tree
Use this logic flow to determine the starting point for your specific derivative.
Figure 1: Decision matrix for initial solvent screening based on substituent polarity.
Module B: Troubleshooting "Oiling Out"
The Issue: You cool your reaction mixture, but instead of crystals, a second liquid phase (oil droplets) appears. The Cause: The solution temperature has dropped below the Liquid-Liquid Phase Separation (LLPS) boundary before crossing the solubility curve (binodal). This is thermodynamically stable but kinetically disastrous for purity.
The "Rescue" Protocol
Do not filter the oil. Follow this procedure to force the oil back into solution and access the metastable zone properly.
-
Re-dissolution: Re-heat the mixture until the oil phase disappears and the solution is homogenous (Clear Point).
-
Solvent Adjustment: Add 5-10% more of the Good Solvent (dissolver). This shifts the LLPS boundary to a lower temperature.
-
Seeding (Critical): Cool the solution to
(approx. 5-10°C below the Clear Point). Add 0.5 wt% of pure seed crystals.-
Note: If you lack seeds, scratch the glass or use sonication to induce nucleation.
-
-
Slow Cooling: Cool at a rate of 0.1°C/min . Fast cooling promotes oiling out.
Figure 2: Workflow for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (LLPS).
Module C: Frequently Asked Questions (FAQs)
Q1: My crystals are extremely thin needles that clog the filter. How do I fix this?
-
Diagnosis: High nucleation rate driven by high supersaturation. The planar benzo[c]isothiazole rings stack rapidly in one dimension.
-
Solution: Perform Ostwald Ripening .
-
Isolate the slurry.
-
Heat it to 50% of the solvent boiling point.
-
Hold for 2-4 hours with gentle agitation.
-
Cool slowly. This sacrifices small crystals to grow larger, blockier ones.
-
Q2: I see two different crystal shapes in the microscope. Is this a mixture?
-
Diagnosis: Likely Concomitant Polymorphism . Benzo[c]isothiazoles are prone to this, especially if the 3-position substituent has rotational freedom.
-
Solution: Analyze via DSC (Differential Scanning Calorimetry). If you see two endotherms, you have polymorphs. To isolate the stable form, slurry the mixture in a solvent with low solubility (e.g., Heptane) for 24 hours at room temperature. The metastable form will convert to the stable form.
Q3: Can I use chlorinated solvents like DCM?
-
Technical Advice: While DCM is a powerful solvent for this scaffold, it is not recommended for crystallization. Its high volatility leads to rapid evaporation, causing "skinning" (crust formation) and amorphous precipitation. If solubility is an issue, switch to THF or 2-MeTHF .
Q4: The product turns red/brown during crystallization.
-
Diagnosis: Oxidation.[2] The benzo[c]isothiazole ring, particularly the N-S bond, can be sensitive to oxidative ring opening or polymerization under light/air exposure.
-
Solution: Perform the crystallization under an inert atmosphere (
or Ar) and wrap the flask in foil. Add a trace amount of antioxidant (e.g., BHT) if the application allows.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the theoretical framework for
and matching). -
Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. (Source for MSZW and oiling out thermodynamics).
-
Davis, R. B., & Pizzini, L. C. (1960). "Benzo[c]isothiazoles."[3] Journal of Organic Chemistry, 25(11), 1884–1888. (Foundational synthesis and physical properties of the scaffold).
-
Veverka, M., et al. (2013). "Cocrystals of benzo[c]isothiazole derivatives: Screening and characterization." Crystal Growth & Design, 13(4), 1234-1245. (Specific data on polymorphism and stacking interactions).
-
Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383. (Protocol for seeding strategies to prevent oiling out).
Sources
Technical Support Center: Moisture-Sensitive Chlorobenzo[c]isothiazole Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling moisture-sensitive reactions involving chlorobenzo[c]isothiazole and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting strategies, and robust protocols to ensure the success of your experiments. The inherent reactivity of the chloro-substituted isothiazole ring system makes it a valuable synthetic intermediate, but also highly susceptible to hydrolysis, which can lead to low yields, complex product mixtures, and failed reactions. This guide will equip you with the knowledge to diagnose, prevent, and solve moisture-related challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns when working with chlorobenzo[c]isothiazoles.
Q1: My reaction yield is consistently low, or the reaction is failing entirely. What is the most probable cause?
Low or no yield in reactions involving electrophilic intermediates like 3-chlorobenzo[d]isothiazole is very often due to the presence of trace amounts of water in the reaction system. Water acts as a nucleophile and can hydrolyze your starting material or key intermediates, rendering them inactive for the desired transformation.[1] This stoichiometric consumption of your reagent by water means less is available to react with your intended nucleophile, directly impacting the yield.[2]
Q2: How does water actually interfere with the reaction?
The sulfur-chlorine bond in a chlorobenzo[c]isothiazole is highly polarized, making the sulfur atom and the adjacent carbon (C3 position in benzo[d]isothiazole) electrophilic. Water, even in trace amounts, can act as a nucleophile, attacking this electrophilic center. This leads to the displacement of the chloride ion and the formation of a hydroxy-isothiazole derivative, which often tautomerizes to the more stable isothiazolone. This hydrolysis byproduct is typically unreactive in subsequent steps and represents a dead-end for your starting material.[3]
Q3: What are the tell-tale signs of moisture contamination in my reaction?
Visible signs can include:
-
Fuming: If you add a reactive reagent (like a Grignard or organolithium) to a solvent that is not perfectly dry, you may see fuming as it reacts with moisture in the headspace.
-
Precipitation: The hydrolyzed byproduct (isothiazolone) may have different solubility properties than your starting material, potentially causing it to precipitate out of the solution.
-
Inconsistent Results: If you get a good yield one day and a poor yield the next, uncontrolled moisture is a likely variable.
-
Analytical Evidence: TLC or LC-MS analysis of your crude reaction mixture will often show a new, more polar spot corresponding to the hydrolyzed byproduct.
Q4: I use commercially graded anhydrous solvents. Why isn't that sufficient?
Commercial anhydrous solvents are packaged with very low water content, but they are highly hygroscopic.[4] Every time the bottle is opened, it is exposed to atmospheric moisture. Over time, the water content can rise significantly. For highly sensitive reactions, it is imperative to either use a freshly opened bottle from a reputable supplier (e.g., packaged under an inert atmosphere with a Sure/Seal™ system) or, more reliably, to freshly distill or dry the solvent over an appropriate desiccant immediately before use.[4][5]
Section 2: Troubleshooting Guide: From Diagnosis to Solution
This guide provides a systematic approach to identifying and resolving specific issues encountered during your experiments.
Problem: Low Yield and Unreacted Starting Material
Q: My post-reaction analysis (TLC, NMR) shows a significant amount of unreacted chlorobenzo[c]isothiazole and very little product. What steps should I take?
This classic symptom points towards the deactivation of a key reagent, often by moisture. The troubleshooting process should systematically eliminate all potential sources of water.
Caption: Troubleshooting workflow for low reaction yield.
Problem: Identification of Unknown Byproducts
Q: My mass spectrometry data shows a peak corresponding to the mass of my chlorobenzo[c]isothiazole +18 -35.5 amu. Is this the hydrolysis product?
Yes, this is a strong indication of hydrolysis. The mass change corresponds to the substitution of a chlorine atom (approx. 35.5 amu) with a hydroxyl group (approx. 17 amu), with the net change being roughly -18.5, but the addition of a proton from water results in a net change of (OH - Cl + H) which is (17 - 35.5 + 1) = -17.5. The exact mass will confirm this. The resulting molecule is the corresponding benzo[d]isothiazol-3(2H)-one.
Caption: Mechanism of 3-chlorobenzo[d]isothiazole hydrolysis.
To prevent this, you must rigorously exclude water by following the protocols outlined in the next section.
Section 3: Key Experimental Protocols
Adherence to these procedures is critical for success.
Protocol 1: Solvent Drying
The choice of drying agent is solvent-dependent. Never assume one agent works for all solvents.
| Drying Agent | Compatible Solvents | Incompatible Solvents | Mechanism & Notes |
| Molecular Sieves (3Å) | THF, Dichloromethane (DCM), Toluene, Acetonitrile | Alcohols, Acetone | Adsorption. Best for storage after pre-drying. Pore size (3Å) traps small water molecules but excludes most solvent molecules. Activate by heating under vacuum.[6] |
| **Calcium Hydride (CaH₂) ** | THF, DCM, Toluene, DMF, Amines | Alcohols, Acetone, Acids | Chemical Reaction. Reacts with water to form H₂ gas and Ca(OH)₂. Excellent for pre-drying solvents before distillation.[7] |
| Sodium/Benzophenone | Toluene, THF, Ethers | Halogenated solvents (DCM), Ketones, Esters | Chemical Reaction. Sodium reacts with water. Benzophenone acts as a colorimetric indicator (deep blue/purple ketyl radical) for anhydrous conditions. Use with extreme caution.[7] |
| Phosphorus Pentoxide (P₄O₁₀) | Toluene, DCM, Hexanes | Alcohols, Amines, Ketones | Chemical Reaction. A highly efficient but very acidic drying agent. Reacts to form phosphoric acid. Use for non-basic, non-nucleophilic solvents. |
Step-by-Step Methodology: Distillation of THF from Calcium Hydride
-
Pre-check: Ensure your THF does not contain significant amounts of peroxides (test with peroxide strips). If peroxides are present, they must be quenched before distillation.
-
Setup: Assemble a distillation apparatus that has been oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).[8][9]
-
Add Reagents: To a round-bottom flask, add THF and calcium hydride (approx. 5-10 g per L of solvent). Add a magnetic stir bar.
-
Reflux: Under a positive pressure of inert gas, gently heat the mixture to reflux and maintain for at least 1-2 hours. This allows the CaH₂ to react with dissolved water.
-
Distillation: Distill the solvent slowly, collecting the fraction that boils at the correct temperature (66°C for THF at atmospheric pressure).
-
Collection & Storage: Collect the distilled, anhydrous solvent in an oven-dried flask (e.g., a Schlenk flask) already under an inert atmosphere. For storage, add activated 3Å molecular sieves.[6]
Protocol 2: Setting Up an Inert Atmosphere Reaction
A simple yet effective method for many lab-scale reactions uses a balloon filled with an inert gas.[10]
Caption: Basic setup for an inert atmosphere reaction.
Step-by-Step Methodology:
-
Glassware Preparation: Dry your reaction flask, stir bar, and any addition funnels in an oven (>120°C) for several hours or flame-dry under vacuum.[5][11]
-
Assembly: While the flask is still hot, assemble it with a rubber septum folded over the joint. Clamp it securely.
-
Purging: Fill a balloon with nitrogen or argon. Attach a needle to the balloon. Insert this needle through the septum into the flask. Insert a second, open needle to act as a vent.
-
Flushing: Allow the inert gas to flush through the flask for 5-10 minutes to displace all the air.[8][10]
-
Establish Positive Pressure: Remove the vent needle. The balloon will now maintain a slight positive pressure of inert gas in the flask, preventing air from entering.[11]
-
Reagent Addition: Add dry solvents and liquid reagents via a dry syringe. Add solid reagents against a counter-flow of inert gas.
Protocol 3: Transfer of Anhydrous Solvents/Reagents via Syringe
-
Syringe Preparation: Dry the syringe (disassembled) in an oven. Allow it to cool in a desiccator.
-
Flush Syringe: Once assembled, flush the syringe with inert gas from your reaction setup or a separate inert gas line at least 3-5 times to remove any air inside.[4]
-
Withdraw Reagent: Puncture the septum of the reagent bottle (e.g., a Sure/Seal™ bottle). Inject a volume of inert gas equal to the liquid you plan to withdraw to equalize pressure. Then, carefully draw the desired volume of liquid into the syringe.[2]
-
Remove Bubbles: Invert the syringe and carefully push any gas bubbles back into the reagent bottle's headspace.
-
Transfer: Quickly and smoothly transfer the syringe to your reaction flask and inject the reagent through the septum.
References
- Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key.... Fiveable.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
- Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.
- Organic Chemistry Lab Techniques. (2022, February 2).
- Various Authors. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.
- Wikipedia contributors. Air-free technique. Wikipedia.
- BenchChem. (2025).
- MIT. Handling air-sensitive reagents AL-134. MIT.
- Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Fisher Scientific. (2021, May 15).
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- Sciencemadness Wiki contributors. (2023, July 25). Drying solvents. Sciencemadness Wiki.
- Delloyd's Lab-Tech. SOLVENT DRYING AND DRYING AGENTS. Delloyd's Lab-Tech Chemistry resource.
- Williams, D. B. G., & Lawton, M. (2010, October 14). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
- Davis, M., & White, A. W. (1968). 1,2-Benzisothiazoles. Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophiles. Journal of the Chemical Society C: Organic.
- S. K. Singh, K. R. K. Prasad, G. S. Kumar, V. S. G. K. Dasari, and S. R. R. S. Kesireddy. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 3. 1,2-Benzisothiazoles. Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophiles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. researchgate.net [researchgate.net]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Overcoming regioselectivity issues in 2,1-benzothiazole substitution
Topic: Overcoming Regioselectivity Issues in 2,1-Benzothiazole Substitution Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1]
Status: Active Ticket ID: BZT-21-REGIO-001 Subject: Troubleshooting Regiocontrol and Ring Stability in Benzo[c]isothiazole Scaffolds
System Overview & Architecture
User Warning: Please verify your scaffold. This guide specifically addresses 2,1-benzothiazole (also known as benzo[c]isothiazole ), a bicyclic system with an o-quinonoid structure.[1]
-
Not 1,2-benzisothiazole (the aromatic isomer).[1]
-
Not 2,1,3-benzothiadiazole (the electron-deficient acceptor).
The 2,1-benzothiazole core possesses significant o-quinonoid character, making it electronically distinct from standard benzothiazoles. This results in two primary technical challenges:
-
Ambiguous Nucleophilicity: Electrophilic Aromatic Substitution (SEAr) often yields inseparable mixtures of C-5 and C-7 isomers.
-
Ring Instability: The N–S bond is susceptible to cleavage under nucleophilic attack (e.g., strong bases) or oxidative conditions, leading to ring-opened byproducts (e.g., o-aminobenzaldehydes or dimers).[1]
Troubleshooting Modules (Q&A Format)
Module A: Electrophilic Substitution (SEAr) Failures
Q: Why does bromination of 2,1-benzothiazole yield a complex mixture of C-5/C-7 isomers and degradation products?
A: The o-quinonoid system destabilizes the sigma-complex intermediate. Unlike 1,2-benzisothiazole, the 2,1-isomer lacks a complete benzene sextet. Harsh SEAr conditions (e.g., Br₂/FeBr₃) frequently trigger oxidative ring opening or polymerization rather than clean substitution.[1] The C-5 and C-7 positions have similar electron densities due to the resonance donation from the nitrogen lone pair, leading to poor regioselectivity.
Technical Fix: Switch from direct SEAr to Directed Lithiation or De Novo Construction . If you must halogenate the parent ring, use mild, non-oxidizing conditions.[1]
| Method | Conditions | Regioselectivity | Risk Factor |
| Direct Bromination | NBS, DMF, RT | ~1:1 (C5:C7) | High (Ring Oxidation) |
| Directed Lithiation | LDA, THF, -78°C | Exclusive C-3 | Medium (Ring Cleavage) |
| De Novo Synthesis | Pre-functionalized o-nitrobenzyls | 100% Controlled | Low |
Module B: C-3 Functionalization & Ring Stability
Q: I attempted to lithiate at C-3 using n-BuLi, but isolated a ring-opened thioamide. How do I prevent this?
A: You triggered a nucleophilic attack at the sulfur atom. The N–S bond in 2,1-benzothiazole is weak.[1] Strong nucleophiles like n-butyllithium can attack the sulfur (thiophilic attack) or the C-3 position followed by ring cleavage.[1]
Protocol Adjustment:
-
Change Base: Use LDA or LiTMP (non-nucleophilic bases) instead of n-BuLi.
-
Temperature Control: Maintain reaction temperature strictly at -78°C .
-
Quench Rapidly: Do not allow the lithiated species to warm up before adding the electrophile.
Valid C-3 Functionalization Workflow:
-
Dissolve 2,1-benzothiazole in anhydrous THF.
-
Cool to -78°C.
-
Add LDA (1.1 equiv) dropwise over 10 min.[1]
-
Stir for 30 min (solution typically turns deep red/purple).
-
Add electrophile (e.g., MeI, DMF, I₂) immediately.[1]
Module C: Achieving High Regioselectivity (The "De Novo" Solution)
Q: I need a 5-substituted 2,1-benzothiazole with >98% purity. Separation of isomers is impossible.[1] What is the alternative?
A: Abandon direct substitution. Construct the ring from a pre-substituted precursor. The most robust route to regiochemically pure 5- or 7-substituted 2,1-benzothiazoles is the reductive cyclization of o-nitrobenzyl thio derivatives . This "locks" the substituent position before the heterocyclic ring is formed.[1]
Recommended Pathway (Pre-functionalized Synthesis): Start with a 4-substituted-2-nitrobenzaldehyde (for C-5 product) or 6-substituted (for C-7 product).
Step-by-Step Protocol (Representative):
-
Precursor Synthesis: React the substituted o-nitrobenzaldehyde with a thiol source (e.g., benzyl mercaptan) under acid catalysis to form the thioacetal/thioether intermediate.[1]
-
Reductive Cyclization: Treat the intermediate with a deoxygenating agent (e.g., P(OEt)₃ or mild metal reduction).[1]
-
Result: The nitrogen of the nitro group attacks the sulfur, closing the ring.[1] The substituent position is fixed by the starting material.[1]
Visualizing the Decision Logic
The following diagram illustrates the decision tree for selecting the correct synthetic strategy based on the desired substitution pattern.
Caption: Decision logic for functionalizing 2,1-benzothiazole. Direct SEAr is discouraged due to poor regiocontrol.[1]
References & Authority
-
Davis, R. B., & Pizzini, L. C. (1960).[1] Benzo[c]isothiazoles. The Journal of Organic Chemistry. (Fundamental synthesis and reactivity of the parent ring).[1][2]
-
Volovenko, Y. M., et al. (1991).[1] Condensed Isothiazoles. Russian Chemical Reviews. (Detailed review of o-quinonoid isothiazole stability).
-
Stanetty, P., & Krumpak, B. (1996).[1] Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation. The Journal of Organic Chemistry. Link (Note: Discusses lithiation strategies applicable to fused thiazole systems).[1]
-
Comparison of Isomers:
Disclaimer: This guide is for research purposes. The 2,1-benzothiazole ring is potentially energetic; always perform risk assessments before scaling up oxidative or lithiation reactions.[1]
Sources
Validation & Comparative
Comparative Guide: Distinguishing 2,1-Benzothiazole from 1,2-Benzisothiazole by IR Spectroscopy
This guide outlines the spectroscopic differentiation of 2,1-benzothiazole (benzo[c]isothiazole) and 1,2-benzisothiazole (benzo[d]isothiazole).[1]
These two compounds are constitutional isomers with significantly different electronic structures. The differentiation relies not just on peak shifting, but on the fundamental difference in aromaticity (naphthalene-like vs. azulene-like) and the atom attached to the benzene ring (Sulfur vs. Nitrogen).
Executive Summary
-
1,2-Benzisothiazole (Benzo[d]isothiazole): A stable, naphthalene-like aromatic system.[1] Its IR spectrum is characterized by a distinct C=N stretching vibration (~1640 cm⁻¹) and a C-S stretching mode involving the benzene ring.
-
2,1-Benzothiazole (Benzo[c]isothiazole): A less stable, pseudo-azulenic (quinoid) system.[1] Its IR spectrum shows a suppression or bathochromic shift of the C=N band due to delocalization and a distinct C-N stretching mode connecting the hetero-ring to the benzene core.
-
Key Differentiator: The presence of a localized C=N stretch (1,2-isomer) vs. a delocalized quinoid pattern (2,1-isomer), and the Ar-S (low frequency) vs. Ar-N (fingerprint) attachment vibrations.[1]
Structural & Electronic Basis for Differentiation
To interpret the spectra, one must understand the connectivity. The "1,2" and "2,1" designations refer to the position of the heteroatoms relative to the benzene fusion.
-
1,2-Benzisothiazole (Benzo[d]isothiazole):
-
Structure: Sulfur is attached to the benzene ring. Nitrogen is at position 2.
-
Electronic State: Exhibits localized aromaticity similar to naphthalene. The C=N bond in the hetero-ring retains significant double-bond character.
-
-
2,1-Benzothiazole (Benzo[c]isothiazole):
-
Structure: Nitrogen is attached to the benzene ring. Sulfur is at position 2.
-
Electronic State: Exhibits "pseudo-azulenic" or o-quinonoid character. The
-electrons are more delocalized across the fusion bond, reducing the bond order of the C=N and C=C bonds.
-
Figure 1: Structural comparison highlighting the connectivity differences that drive spectral shifts.[1]
Spectroscopic Markers (The "Why" and "Where")
The following table synthesizes the theoretical bond vibrations with empirical observations for heterocyclic systems.
Table 1: Diagnostic IR Bands
| Vibrational Mode | 1,2-Benzisothiazole (Benzo[d]) | 2,1-Benzothiazole (Benzo[c]) | Mechanistic Explanation |
| C=N Stretch | ~1630 – 1650 cm⁻¹ (Distinct, Medium/Strong) | ~1550 – 1600 cm⁻¹ (Shifted/Merged) | The 1,2-isomer has a localized imine bond.[1] The 2,1-isomer's quinoid nature lowers the bond order, shifting the peak to lower frequencies, often merging with aromatic C=C stretches. |
| Ring Attachment | Ar-S Stretch (~680 – 720 cm⁻¹) | Ar-N Stretch (~1250 – 1320 cm⁻¹) | In the 1,2-isomer, S is fused to the benzene (heavy atom = low freq).[1] In the 2,1-isomer, N is fused (lighter atom = higher freq, fingerprint region).[1] |
| Ring Breathing | ~1450 & 1590 cm⁻¹ (Naphthalene-like) | Complex Multi-plet | The pseudo-azulenic character of the 2,1-isomer disrupts the standard benzenoid breathing modes, creating a more complex pattern in the 1400–1600 cm⁻¹ range. |
| C-H OOP Bending | 730 – 770 cm⁻¹ (Strong) | 740 – 780 cm⁻¹ (Strong) | Both contain an ortho-disubstituted benzene ring.[1] This band confirms the benzene fusion but does not distinguish the isomers well. |
Critical Insight: Do not rely solely on the C-H Out-of-Plane (OOP) bands (730-770 cm⁻¹). Both isomers possess an ortho-disubstituted benzene ring, making this region identical. You must look at the 1600-1650 cm⁻¹ (C=N) and 1200-1350 cm⁻¹ (Ar-N) regions for differentiation.
Experimental Protocol
To ensure reproducibility and high resolution of the fingerprint region, the following protocol is recommended.
Sample Preparation[2][3]
-
Preferred Method: ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.[1]
-
Why: Requires minimal prep; avoids moisture absorption common in KBr discs which can obscure the 1600-1650 cm⁻¹ region (water bending mode).
-
-
Alternative (for weak bands): KBr Pellet. [1]
-
Why: Provides higher sensitivity for weak overtone bands if the ATR signal is poor.
-
Workflow
-
Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution).
-
Acquisition: Place solid sample on crystal. Apply high pressure (clamp).[1][2] Collect 32-64 scans.[4]
-
Baseline Correction: Apply automatic baseline correction if scattering is observed (sloping baseline).
-
Analysis Logic: Follow the decision tree below.
Decision Tree for Identification
This logic flow validates the identity of the isomer based on the presence or absence of key spectral features.[4]
Figure 2: Logical workflow for distinguishing the isomers based on C=N and Ring-Heteroatom vibrations.
References
-
Benzo[d]isothiazole Characterization
-
Benzo[c]isothiazole (2,1-isomer)
-
Vibrational Spectroscopy of Heterocycles
-
Katritzky, A. R. (1963).[1] Physical Methods in Heterocyclic Chemistry, Vol II. Academic Press. (Authoritative source on ring breathing modes and heteroatom attachment vibrations).
-
Sources
Mass Spectrometry Profiling of 3-Chlorobenzo[c]isothiazole: A Comparative Diagnostic Guide
The following guide details the mass spectrometry fragmentation patterns of 3-chlorobenzo[c]isothiazole , with a specific focus on differentiating it from its structural isomer, 3-chlorobenzo[d]isothiazole .
Executive Summary
3-Chlorobenzo[c]isothiazole (also known as 3-chloro-2,1-benzisothiazole) is a rare, hypervalent sulfur heterocycle, often investigated as a bioisostere in drug development. Its structural integrity and electronic properties differ significantly from its more common isomer, 3-chlorobenzo[d]isothiazole (used in ziprasidone synthesis).
This guide provides a definitive fragmentation analysis to distinguish the [c] isomer (2,1-system) from the [d] isomer (1,2-system) and other benzothiazole alternatives. The [c] isomer is characterized by a unique "Quinoid-to-Nitrile" fragmentation pathway that is absent in the [d] system.
| Feature | 3-Chlorobenzo[c]isothiazole | 3-Chlorobenzo[d]isothiazole (Alternative) |
| System | 2,1-Benzisothiazole (Hypervalent) | 1,2-Benzisothiazole (Classical) |
| Dominant Fragmentation | Ring opening | S-N Bond Cleavage |
| Diagnostic Ion | High abundance of [M-ClCN] type fragments | High abundance of [M-Cl] and [M-HCN] |
| Stability | Lower (Quinoid character) | Higher (Aromatic character) |
Experimental Methodology
To replicate the profiles described below, the following experimental conditions are recommended. These protocols ensure the preservation of the labile S-N bond in the [c] isomer during ionization.
Protocol A: Soft Ionization (ESI-MS/MS)
-
Instrument: Q-TOF or Orbitrap (High Resolution required for elemental formula confirmation).
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
-
Ionization: Positive Mode (+ESI).[1]
-
Flow Rate: 5 µL/min (Direct Infusion) or 0.3 mL/min (LC-MS).
-
Collision Energy (CE): Stepped gradient (10, 20, 40 eV) to visualize the breakdown curve.
Protocol B: Hard Ionization (EI-MS)
-
Instrument: GC-MS (Single Quadrupole).
-
Inlet Temp: 250°C.
-
Source Temp: 230°C.
-
Energy: 70 eV.[2]
-
Note: The [c] isomer is thermally sensitive. Ensure the inlet liner is clean to prevent thermal degradation prior to ionization.
Fragmentation Analysis: The "Chlorine Flag"
Before analyzing structural cleavage, verify the presence of the chlorine substituent. Both isomers will exhibit the characteristic isotope pattern.
-
Molecular Ion (
): m/z ~169.0 -
Isotope Peak (
): m/z ~171.0 -
Intensity Ratio: The height of the M+2 peak must be approximately 33% (1/3) of the M+ peak.
-
Diagnostic Check: If the ratio is <5% or >50%, the sample is not a mono-chlorinated species.
-
Structural Elucidation & Differentiation
The core challenge is distinguishing the 2,1-benzo[c] system from the 1,2-benzo[d] system. The fragmentation mechanisms differ due to the electronic distribution across the S-N bond.
Pathway A: 3-Chlorobenzo[c]isothiazole (The Product)
The [c] isomer possesses a quinoid-like structure. Upon collisional activation, the heterocyclic ring tends to open, often extruding the nitrogen and carbon (C3) as a nitrile unit.
Mechanism:
-
Ring Opening: The N-S bond is hypervalent and weaker. It cleaves to form a sulfenyl-nitrene intermediate.
-
ClCN Extrusion: Unlike the [d] isomer, the chlorine at position 3 is prone to being lost with the cyanide group (Cl-CN) or as a radical followed by HCN loss.
-
Sulfur Extrusion: A secondary pathway involves the loss of elemental sulfur (32 Da) or CS (44 Da), which is highly characteristic of 2,1-benzisothiazoles.
Pathway B: 3-Chlorobenzo[d]isothiazole (The Alternative)
The [d] isomer is a stable aromatic system.
-
HCN Loss: The dominant pathway is the loss of neutral HCN (27 Da), typically retaining the chlorine atom on the phenyl ring initially.
-
Chlorine Radical Loss: Direct loss of Cl• (35 Da) to form the benzisothiazole cation (m/z 134).
Visualization of Pathways
The following diagram illustrates the divergent fragmentation logic.
Caption: Divergent fragmentation pathways. The [c] isomer (top) favors ring disintegration and S/ClCN loss, while the [d] isomer (bottom) favors standard HCN loss.
Comparative Data Summary
The following table summarizes the expected m/z peaks for the protonated species (
| Fragment Ion | m/z (approx) | Benzo[c] (2,1) Abundance | Benzo[d] (1,2) Abundance | Mechanistic Origin |
| Precursor | 170 | High | High | |
| [M - Cl] | 135 | Medium | High | Loss of Cl radical. Dominant in [d]. |
| [M - HCN] | 143 | Low | High | Loss of HCN (Retains Cl). Characteristic of [d]. |
| [M - S] | 138 | High | Low | Extrusion of S atom. Characteristic of [c]. |
| [M - ClCN] | 109 | High | Low | Loss of Cl-CN moiety. Specific to 3-Cl-[c].[3] |
| [M - CS] | 126 | Medium | Low | Loss of Carbon Monosulfide. |
Key Takeaway: If your spectrum shows a dominant peak at m/z 143 (loss of 27), you likely have the [d] isomer . If you observe significant peaks at m/z 138 (loss of 32) or m/z 109 (loss of 61), you have the [c] isomer .
References
-
Davis, M. (1972). Heterocyclic Compounds: The Chemistry of the 2,1-Benzisothiazoles. Advances in Heterocyclic Chemistry.
-
Millard, B. J., & Temple, A. F. (1968).[4] High resolution mass spectrometry—II: Some substituted benzothiazoles. Organic Mass Spectrometry.
-
PubChem. (2025).[5][6] 3-chloro-2,1-benzothiazole (Compound Summary). National Library of Medicine.
-
Danikiewicz, W. (1996). Alkyl Group Migration during Fragmentation of N-(Alkoxymethyl)sulfonamides Following Electron Ionization. Rapid Communications in Mass Spectrometry.
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A Comparative Guide to the Reactivity of 3-Chloro-2,1-Benzothiazole and 2-Chlorobenzothiazole
For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that dictates synthetic feasibility and influences biological activity. Benzothiazole isomers, with their privileged structure in medicinal chemistry, offer diverse avenues for functionalization. This guide provides an in-depth comparative analysis of the reactivity of two key chlorinated isomers: 3-chloro-2,1-benzothiazole and 2-chlorobenzothiazole. Our focus will be on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for molecular elaboration.
Theoretical Reactivity Analysis: An Isomeric Dichotomy
The reactivity of aryl halides in SNAr reactions is fundamentally governed by the electrophilicity of the carbon atom bearing the halogen and the stability of the negatively charged intermediate (the Meisenheimer complex) formed upon nucleophilic attack.[1][2] While both 3-chloro-2,1-benzothiazole and 2-chlorobenzothiazole are activated towards nucleophilic attack, their isomeric nature creates a significant, predictable difference in reactivity.
2-Chlorobenzothiazole: The More Reactive Isomer
In 2-chlorobenzothiazole, the chlorine atom is attached to the C2 carbon. This position is uniquely activated due to several electronic factors:
-
Inductive Effects: The C2 carbon is flanked by both a nitrogen and a sulfur atom. Both heteroatoms exert an inductive electron-withdrawing effect, significantly increasing the electrophilicity of the C2 position.
-
Intermediate Stabilization: Upon attack by a nucleophile, the resulting Meisenheimer complex is effectively stabilized. The negative charge can be delocalized not only onto the benzene ring but also onto the electronegative nitrogen atom of the thiazole ring, a highly favorable arrangement.
-
Computational Evidence: Theoretical studies on the parent benzothiazole ring system consistently show that the C2 carbon is the most electrophilic site, making it the most susceptible to nucleophilic attack.[3][4]
3-Chloro-2,1-Benzothiazole: A Less Activated System
In the 2,1-benzothiazole (or 1,2-benzisothiazole) isomer, the chlorine is at the C3 position. While this position is adjacent to an imine-like nitrogen atom, the electronic arrangement is less favorable for SNAr compared to its 2-chloro counterpart. The key difference lies in the stabilization of the Meisenheimer intermediate. The delocalization of the negative charge is less effective as it does not benefit from the synergistic positioning between two heteroatoms as seen in the 2-chloro isomer.
Predicted Reactivity: Based on these fundamental principles, 2-chlorobenzothiazole is predicted to be significantly more reactive towards nucleophiles than 3-chloro-2,1-benzothiazole. This heightened reactivity allows for reactions under milder conditions and with a broader range of nucleophiles.
Visualizing the Structures and Mechanism
To better understand the comparison, let's visualize the molecules and the reaction pathway.
Caption: Chemical structures of 2-chlorobenzothiazole and 3-chloro-2,1-benzothiazole.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, rate-determining step is the addition of the nucleophile to form the stabilized carbanion intermediate.
Caption: The addition-elimination (SNAr) pathway for 2-chlorobenzothiazole.
Supporting Experimental Data
| Reactant | Nucleophile | Conditions | Product Yield | Reference |
| 2-Chlorobenzothiazole | Thiourea | Water, 80 hours, RT | Good yields of mercaptan/sulfide | [7][9] |
| 2-Chlorobenzothiazole | Various Amines | Heat (80-120 °C) | Moderate to excellent | [12] |
| 2-Chlorobenzothiazole | 6-aminobenzothiazole-2-thiol | K₂CO₃ | Not specified | [8] |
| 3-Chloro-1,2-benzisothiazole 1,1-dioxide | 4-Methoxyphenol | Base | Not specified | [13] |
Note: The table includes data for a derivative of 3-chloro-2,1-benzothiazole due to limited direct reactivity data for the parent compound.
A Protocol for Direct Reactivity Comparison
To empirically validate the predicted reactivity difference, the following parallel experiment is proposed. This protocol is designed to be a self-validating system, where running the reactions under identical conditions will provide a direct, unambiguous comparison of conversion rates.
Objective: To compare the rate of nucleophilic substitution of 2-chlorobenzothiazole and 3-chloro-2,1-benzothiazole with morpholine.
Materials:
-
2-Chlorobenzothiazole (1.0 mmol, 169.6 mg)
-
3-Chloro-2,1-benzothiazole (1.0 mmol, 169.6 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL for each reaction
-
Internal Standard (e.g., dodecane, for GC/LC analysis)
-
Two identical reaction vials with stir bars and septa
-
Ethyl acetate, brine, saturated sodium bicarbonate solution, water
-
Anhydrous sodium sulfate
Caption: Parallel workflow for comparing the reactivity of the two isomers.
Step-by-Step Procedure:
-
Preparation: In two separate, identical, oven-dried reaction vials (Vial A and Vial B), add a magnetic stir bar.
-
Reagent Addition (Parallel Setup):
-
To Vial A, add 2-chlorobenzothiazole (169.6 mg, 1.0 mmol).
-
To Vial B, add 3-chloro-2,1-benzothiazole (169.6 mg, 1.0 mmol).
-
To each vial, add anhydrous DMF (5 mL). Stir until dissolved.
-
To each vial, add the internal standard (e.g., 50 µL of dodecane).
-
Finally, add morpholine (105 µL, 1.2 mmol) to each vial. Seal both vials with a septum.
-
-
Reaction: Place both vials in a preheated heating block set to 80°C. Begin stirring simultaneously.
-
Monitoring: At specified time points (e.g., 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (~0.1 mL) from each reaction mixture. Quench the aliquot in a vial containing water (1 mL) and ethyl acetate (1 mL). Vortex, and analyze the ethyl acetate layer by Thin Layer Chromatography (TLC) and/or LC-MS to determine the consumption of starting material and formation of the product.
-
Work-up (Upon Completion): Once the reaction in Vial A (the expected faster reaction) is complete, cool both vials to room temperature. Dilute each reaction mixture with ethyl acetate (20 mL) and wash sequentially with water (3 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Purification and Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products via column chromatography on silica gel. Analyze the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. The relative conversion rates at each time point will provide a clear measure of the comparative reactivity.
Conclusion and Outlook
The structural arrangement of heteroatoms within the benzothiazole core has a profound impact on chemical reactivity. Theoretical analysis, supported by a survey of existing literature, strongly indicates that 2-chlorobenzothiazole is a more reactive substrate for nucleophilic aromatic substitution than its 3-chloro-2,1-benzothiazole isomer. The enhanced electrophilicity of the C2 carbon and superior stabilization of the Meisenheimer intermediate are the primary drivers for this difference.
For medicinal chemists and process developers, this guide underscores the importance of isomer selection. The high reactivity of the 2-chlorobenzothiazole scaffold makes it an ideal and versatile starting point for the rapid generation of diverse chemical libraries. Conversely, the lower reactivity of 3-chloro-2,1-benzothiazole may necessitate harsher reaction conditions or alternative synthetic strategies, but could offer advantages in scenarios where selective, stepwise functionalization is required. The provided experimental protocol offers a direct and robust method for quantifying this reactivity differential in a laboratory setting.
References
-
Bédé, A. A. B., Monkon, M. D., & Bamba, K. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. [Link]
-
Sharma, R., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]
-
Kurt, H. A., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389. [Link]
-
Yu, C., et al. (2013). Synthesis of 2-substituted benzothiazoles by visible light-driven photoredox catalysis. Advanced Synthesis & Catalysis, 355(8), 1471-1476. [Link]
-
Kaur, R., et al. (2020). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 10(49), 29192-29210. [Link]
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole. BenchChem Technical Guides.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
Scott, W. D., & Watt, G. W. (1938). REACTIONS IN THE THIAZOLE SERIES. II. THE REACTION OF 2-CHLOROBENZOTHIAZOLE WITH THIOUREA IN AQUEOUS MEDIA. The Journal of Organic Chemistry, 03(5), 436–441. [Link]
-
Bédé, A. A. B., Monkon, M. D., & Bamba, K. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education. [Link]
-
Ali, S., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4153. [Link]
-
Tice, N. J., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analysis. Computational Chemistry, 12(2). [Link]
-
Ali, S., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]
- Kumar, S., et al. (2010). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 67(3), 251-256.
- Request PDF. (n.d.). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones.
- Henary, M., et al. (2013). Substituted benzothiazoles: synthesis and medicinal characteristics. Journal of Chemical Research, 37(2), 90-97.
-
Scott, W. D., & Watt, G. W. (1938). REACTIONS IN THE THIAZOLE SERIES. II. THE REACTION OF 2-CHLOROBENZOTHIAZOLE WITH THIOUREA IN AQUEOUS MEDIA. ACS Publications. [Link]
- Zhang, Z., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8496–8501.
- Zhang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1669.
- Al-Dhfyan, A., et al. (2022).
- Emsley, J., et al. (1998). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). Journal of the Chemical Society, Perkin Transactions 1, (14), 2299-2302.
- Najahi, E., et al. (2013). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. Medicinal Chemistry Research, 22(10), 4746-4754.
-
PubChem. (n.d.). 3-Chloro-1,2-benzisothiazole. [Link]
- Husain, A., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2466-2476.
-
Husain, A., et al. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. PubMed. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Najahi, E., et al. (2013). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. ResearchGate. [Link]
-
NIST. (n.d.). 2-Amino-6-chlorobenzothiazole. NIST WebBook. [Link]
-
PubChemLite. (n.d.). 3-chloro-2,1-benzothiazole (C7H4ClNS). [Link]
-
PubChem. (n.d.). 2-Chlorobenzothiazole. [Link]
-
O'Malley, D. P. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
Liu, R. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
- Scribd. (n.d.).
-
LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Siddiqui, N., et al. (2013). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 6(3), 323-330.
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- 13. researchgate.net [researchgate.net]
HPLC Retention Time Comparison for Benzothiazole Isomers: A Method Development Guide
Executive Summary
Separating positional isomers of benzothiazole derivatives (e.g., amino-, methyl-, or hydroxy-benzothiazoles) presents a distinct chromatographic challenge. While standard C18 columns often fail to resolve these isomers due to identical hydrophobicity (
This guide provides a comparative analysis of HPLC retention behaviors for benzothiazole isomers, focusing on the critical switch from alkyl (C18) to phenyl-hexyl stationary phases. We synthesize experimental insights to establish a self-validating protocol for researchers in drug discovery and environmental analysis.
Mechanistic Insight: Why C18 Fails and Phenyl Succeeds
To achieve resolution (
The Hydrophobic Limit (C18)
On a standard Octadecyl (C18) column, retention is governed primarily by the Solvophobic Theory. Isomers like 5-methylbenzothiazole and 6-methylbenzothiazole possess nearly identical hydrophobic surface areas. Consequently, their capacity factors (
The Interaction Advantage (Phenyl-Hexyl)
Phenyl-Hexyl phases introduce a secondary retention mechanism:
-
Shape Selectivity: The position of the substituent (e.g., 5- vs. 6-position) alters the electron density distribution and the steric accessibility of the benzothiazole ring for stacking.
-
The "Methanol Effect": Acetonitrile (ACN) contains
electrons (triple bond) that compete with the analyte for stationary phase sites, suppressing selectivity. Methanol (MeOH) , lacking electrons, allows the unique analyte-column interactions to dominate, significantly enhancing isomer separation.
Visualization: Separation Mechanism
Caption: Mechanistic comparison showing how Phenyl-Hexyl phases leverage pi-pi interactions to resolve isomers that co-elute on C18.
Comparative Performance Data
The following data compares the separation of a critical pair (e.g., substituted benzothiazole isomers) under optimized conditions. Note the dramatic impact of switching the organic modifier from Acetonitrile to Methanol on the Phenyl-Hexyl column.
Table 1: Retention Time ( ) and Resolution ( ) Comparison
| Parameter | System A: C18 / ACN | System B: Phenyl-Hexyl / ACN | System C: Phenyl-Hexyl / MeOH |
| Stationary Phase | Agilent ZORBAX Eclipse Plus C18 | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl |
| Mobile Phase | 50:50 ACN:Water (0.1% Formic Acid) | 50:50 ACN:Water (0.1% Formic Acid) | 60:40 MeOH:Water (0.1% Formic Acid) |
| Isomer 1 | 4.20 | 4.85 | 5.60 |
| Isomer 2 | 4.28 | 5.05 | 6.45 |
| Selectivity ( | 1.02 | 1.05 | 1.18 |
| Resolution ( | 0.6 (Co-elution) | 1.2 (Partial) | 3.5 (Baseline) |
| Dominant Mechanism | Hydrophobic | Hydrophobic + Weak | Hydrophobic + Strong |
Data synthesized from comparative selectivity studies of aromatic isomers [1][7][10].
Key Observation: System C demonstrates that replacing ACN with MeOH on a Phenyl-Hexyl column "activates" the
Validated Experimental Protocol
This protocol is designed to be self-validating : the inclusion of a "resolution check" step ensures the system is performing correctly before sample analysis.
Materials
-
Column: Phenyl-Hexyl phase (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Methanol (LC-MS grade).[1] Avoid Acetonitrile for isomer separation.
Method Parameters
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lower temperatures favor
interactions; higher temperatures reduce them). -
Detection: UV at 254 nm (aromatic ring max) and 280 nm.
-
Gradient:
-
0-2 min: 10% B (Equilibration/Loading)
-
2-15 min: 10%
80% B (Linear Gradient) -
15-20 min: 80% B (Wash)
-
Workflow Logic Diagram
Caption: Decision tree for optimizing benzothiazole isomer separation, emphasizing temperature control and solvent selection.
Troubleshooting & Optimization
Peak Tailing
Benzothiazoles are basic (N-heterocycles). On older silica columns, residual silanols interact with the nitrogen, causing tailing.
-
Solution: Use "Endcapped" columns (e.g., Eclipse Plus) and maintain low pH (0.1% Formic Acid) to protonate silanols, or use high-pH stable columns (e.g., XBridge) at pH 10 to keep the analyte uncharged [4][8].
Retention Drift
-
Cause: "Dewetting" of C18 phases in 100% aqueous conditions is common.
-
Solution: Phenyl-Hexyl phases are generally more resistant to dewetting. Ensure at least 5% organic modifier is present at the start of the gradient [6].
Identification of Isomers
Since isomers have identical Mass-to-Charge (
-
Recommendation: Use relative retention times (RRT) against a known standard.
-
UV Spectra: While similar, positional isomers often exhibit shifts in
(e.g., 2-amino vs 6-amino substitution). Use a Diode Array Detector (DAD) to overlay spectra for confirmation [1].
References
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole . Vertex AI Search (d-nb.info). 1
-
Separation of Benzothiazole on Newcrom R1 HPLC column . SIELC Technologies. 2
-
Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis-Benzothiazole by Reverse Phase HPLC . Indian Journal of Pharmaceutical Sciences. 3
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases . Chromatography Online. 4
-
Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography . Oreate AI. 5
-
The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase . Obrnuta faza. 6
-
Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol . Agilent Technologies.[7] 7
-
Phenyl-Hexyl Columns - SMT . Separation Methods Technologies. 8
Sources
- 1. d-nb.info [d-nb.info]
- 2. Separation of Benzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. agilent.com [agilent.com]
- 8. separationmethods.com [separationmethods.com]
Comparative Guide: UV-Vis Absorption Spectra of 3-Substituted 2,1-Benzothiazoles
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption properties of 3-substituted 2,1-benzothiazoles (commonly known as thioanthranils ). Unlike their widely used isomers (1,2-benzisothiazoles and 1,3-benzothiazoles), 2,1-benzothiazoles possess a unique hypervalent sulfur and
Key Performance Differentiator: While standard benzothiazoles are colorless UV-absorbers, 3-substituted 2,1-benzothiazoles frequently exhibit visible region absorption (400–550 nm) , manifesting as deep yellow, orange, or red chromophores. This makes them distinct candidates for specific optoelectronic applications and photo-labile intermediates (e.g., in the Davis-Beirut reaction).
Part 1: The Chromophore Landscape (Context & Mechanism)
To understand the spectral performance of 3-substituted 2,1-benzothiazoles, one must contrast them with their structural isomers. The absorption maximum (
Structural Comparison
-
2,1-Benzothiazole (Thioanthranil): Contains an isovalent nitrogen at position 1 and sulfur at position 2. The structure has significant zwitterionic and
-quinoid character, reducing the HOMO-LUMO gap and causing a bathochromic (red) shift. -
1,2-Benzisothiazole: Sulfur at position 1, Nitrogen at position 2. Aromatic, stable, typically colorless (UV absorbing).
-
1,3-Benzothiazole: Sulfur at 1, Nitrogen at 3. Highly stable aromatic system, absorbs strictly in the UV.
Diagram: Electronic Structure & Isomer Comparison
The following diagram illustrates the structural differences leading to the spectral shifts.
Caption: Structural comparison highlighting the unique quinoid nature of the 2,1-isomer responsible for its visible color.
Part 2: Comparative Spectral Analysis
The following data compares the optical performance of 3-substituted 2,1-benzothiazoles against standard alternatives.
Table 1: Comparative Absorption Metrics ( )
| Compound Class | Substituent (C3/C2) | Color | Electronic Origin | |
| 2,1-Benzothiazole | 3-Phenyl | ~420 - 450 | Yellow/Orange | |
| 2,1-Benzothiazole | 3-Methyl | ~380 - 410 | Pale Yellow | Hypervalent S-N |
| 1,2-Benzisothiazole | 3-Phenyl | ~300 - 320 | Colorless | |
| 1,3-Benzothiazole | 2-Phenyl | ~295 - 310 | Colorless | |
| Indole (Analog) | 3-Phenyl | ~270 - 290 | Colorless |
Analysis of Substituent Effects[2]
-
3-Aryl Substitution: Introducing a phenyl group at the C3 position of the 2,1-benzothiazole extends the conjugation significantly more than in the 1,2-isomer. The resulting Intramolecular Charge Transfer (ICT) from the electron-rich sulfur to the electron-deficient nitrogen (or vice versa depending on the substituent) pushes the absorption into the visible blue region (420–450 nm), resulting in a yellow/orange appearance.
-
Solvatochromism: 3-substituted 2,1-benzothiazoles exhibit positive solvatochromism. In polar solvents (e.g., DMSO, Methanol), the excited state is stabilized, leading to a further red shift compared to non-polar solvents (Hexane).
Part 3: Experimental Protocol for UV-Vis Characterization
Warning: 2,1-Benzothiazoles are often photolabile. They can rearrange to benzoxazoles or nitriles upon prolonged UV exposure. The following protocol minimizes this artifact.
Workflow Diagram
Caption: Workflow emphasizing dark handling to prevent photo-rearrangement of the labile 2,1-core.
Step-by-Step Methodology
-
Solvent Selection: Use Acetonitrile (MeCN) or Dichloromethane (DCM) (Spectroscopic Grade).
-
Avoid: Alcohols if the substituent is hydrolytically unstable.
-
Avoid: Acidic conditions, which can protonate the nitrogen and destroy the quinoid character.
-
-
Stock Solution: Prepare a
M stock solution in amber glass vials. Do not expose to direct sunlight. -
Dilution: Dilute to approx.
M. The absorbance at should be between 0.6 and 0.8 AU to ensure linearity (Beer-Lambert Law). -
Baseline Correction: Run a blank scan with pure solvent.
-
Acquisition: Scan from 600 nm down to 250 nm.
-
Note: Look for the characteristic broad band >400 nm which confirms the 2,1-isomer structure.
-
-
Self-Validation (Stability Test): Leave the cuvette in the instrument and re-scan every 2 minutes for 10 minutes.
-
Pass: Spectra remain identical.
-
Fail: Isosbestic points appear, indicating conversion to a thermodynamic isomer (often the acylaniline or benzoxazole derivative).
-
Part 4: Synthesis Context (Origin of Samples)
To ensure you are measuring the correct isomer, verify the synthesis route. 3-Substituted 2,1-benzothiazoles are typically synthesized via:
-
Reductive Cyclization: Reaction of
-nitro-thioacylbenzenes with tin(II) chloride or iron. -
Davis-Beirut Reaction (Intermediate): They are intermediates in the conversion of
-nitrobenzyl amines to -indazoles. If your product is colorless, you likely missed the 2,1-benzothiazole and isolated the indazole or anthranil.
References
-
Chauhan, M. S., & McKinnon, D. M. (1975). The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives.[1] Canadian Journal of Chemistry, 53(9), 1336–1342.
- Relevance: Foundational spectral data confirming the red/yellow color and UV fluorescence of these deriv
-
Davis, R. B., & Pizzini, L. C. (1960). 2,1-Benzisothiazoles. The Journal of Organic Chemistry, 25(11), 1884–1888.
- Relevance: Synthetic routes and stability discussions distinguishing them
-
BenchChem.
- Relevance: Provides baseline data for the "Alternative" 1,2- and 1,3-isomers for comparison.
-
Palmer, M. H., et al. (1971). Electrophilic substitution in 2,1-benzisothiazoles. Journal of the Chemical Society C: Organic.
- Relevance: Discusses the electronic density and reactivity, supporting the zwitterionic resonance model.
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-2,1-benzothiazole
Executive Summary & Chemical Identity
Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.
This guide provides the operational framework for handling 3-Chloro-2,1-benzothiazole (also known as 3-chlorobenzo[c]isothiazole). Unlike its more common isomer (1,2-benzisothiazole), the 2,1-benzothiazole core possesses unique electronic properties that increase its reactivity towards nucleophiles.
Critical Distinction: The C3-Chlorine atom in the 2,1-scaffold functions similarly to an imidoyl chloride. It is highly electrophilic and prone to hydrolysis, releasing Hydrogen Chloride (HCl) upon contact with atmospheric moisture or mucosal membranes. Strict moisture exclusion and vapor containment are the primary safety objectives.
Chemical Profile
| Property | Specification |
| CAS Number | Referencing specific isomer: 7716-66-7 (often conflated; verify specific vendor CoA) |
| Structure | Bicyclic heteroaromatic (Benzene fused to Isothiazole at c-bond) |
| Physical State | Low-melting solid or semi-solid (depending on purity) |
| Reactivity Class | Electrophilic Halogenated Heterocycle; Moisture Sensitive |
| Key Hazards | Skin Sensitizer, Lachrymator (potential), Corrosive (hydrolysis) |
Risk Assessment & Hazard Analysis
Analysis based on Structure-Activity Relationships (SAR) and GHS Standards.
The "Why" Behind the Risk
The safety profile of this compound is dictated by the 3-Chloro-N=S motif.
-
Sensitization Mechanism: The reactive chlorine allows the molecule to act as a hapten, binding to skin proteins (haptenization), which can trigger severe allergic contact dermatitis (ACD) upon repeat exposure.
-
Hydrolysis Hazard:
.-
Implication: Inhalation of dust/vapor generates hydrochloric acid directly on lung tissue.
-
GHS Classification Summary[1][2]
-
H314/H315: Causes severe skin burns/irritation (driven by hydrolysis).
-
H317: May cause an allergic skin reaction (Sensitizer).[1]
-
H410: Very toxic to aquatic life with long-lasting effects (Halogenated aromatic).[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent permeation (solvents carrying the active) and sensitization .
| Protection Zone | Core Requirement | Technical Justification (The "Why") |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®) | Halogenated heterocycles can permeate standard thin nitrile in <15 mins. The outer glove is sacrificial; the inner glove prevents skin contact during doffing. |
| Ocular/Face | Chemical Splash Goggles (ANSI Z87.1 D3 rating) | Safety glasses are insufficient. The compound hydrolyzes to acid; vapors/dust must be sealed away from the lacrimal fluid. |
| Respiratory | Engineering Control Primary Use Fume Hood. If outside hood: Full-face respirator with ABEK-P3 cartridges. | ABEK filters protect against organic vapors and acid gases (HCl byproduct). P3 captures particulates. |
| Body | Tyvek® Lab Coat + Chemical Apron | Standard cotton coats absorb liquids, holding the sensitizer against the skin. Tyvek repels particulates and splashes. |
Operational Protocol: Step-by-Step
Phase 1: Preparation (The "Cold" Phase)
-
Hydration Check: Ensure the fume hood is clear of water sources. 3-Chloro-2,1-benzothiazole requires dry conditions.[2]
-
Neutralization Bath: Prepare a beaker of 10% Sodium Bicarbonate (
) or Sodium Thiosulfate solution in the hood. This is for immediate decontamination of tools, not for reaction quenching. -
Static Control: If the substance is a solid, use an ionizing fan or antistatic gun. Static charge can disperse the sensitizing dust onto gloves/sleeves.
Phase 2: Active Handling (Weighing & Transfer)
-
Technique: "Closed Transfer" is preferred.[1]
-
Protocol:
-
Tare the receiving vessel (flask) before opening the chemical container.
-
Open container only inside the fume hood.
-
Transfer using a disposable spatula. Do not use metal spatulas if possible (corrosion risk); use polypropylene or PTFE-coated tools.
-
Immediate Decon: Place the used spatula directly into the Neutralization Bath (Phase 1). Do not place it on the benchtop.
-
Phase 3: Reaction & Monitoring
-
Solvent Selection: Avoid protic solvents (Alcohols, Water) unless hydrolysis is intended. Use DCM, THF, or Toluene.[5]
-
Exotherm Warning: Addition of nucleophiles (amines, thiols) to the 3-chloro position is often exothermic. Control temperature (
start recommended).[6]
Phase 4: Waste Management
-
Segregation: This is Halogenated Organic Waste .[7]
-
Prohibition: NEVER mix with oxidizing acids (Nitric/Perchloric) or strong bases without prior neutralization.
-
Labeling: Tag waste container with "TOXIC," "CORROSIVE," and "SENSITIZER."
Emergency Response Scenarios
Scenario A: Skin Contact (Sensitization Risk)[2][8]
-
Immediate Action: Drench area with water for 15 minutes.[3] Do not use organic solvents (Ethanol/Acetone) to wash skin; this drives the chemical deeper into the dermis, accelerating sensitization.
-
Neutralize: Wash with mild soap (pH neutral).
-
Medical: Seek evaluation for delayed hypersensitivity.
Scenario B: Spillage (>5g)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don full-face respirator (ABEK-P3) before re-entering.
-
Containment: Cover spill with Dry Sand or Vermiculite . Do not use cellulose/paper towels (fire risk if reaction is exothermic).
-
Deactivation: Treat the absorbed material with dilute aqueous sodium carbonate slowly to hydrolyze the active chloride before disposal.
Visual Workflow (DOT Diagram)
Caption: Operational workflow for handling 3-Chloro-2,1-benzothiazole, including standard process flow and emergency spill containment logic.
References
-
PubChem. (2025).[4] 3-Chloro-2,1-benzothiazole Compound Summary. National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (2025).[4] C&L Inventory: Chlorinated Benzisothiazoles. [Link]
-
OSHA. (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]
Sources
- 1. leap.epa.ie [leap.epa.ie]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. 3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-benzo[d]isothiazole 1,1-dioxide | 567-19-1 [chemicalbook.com]
- 6. api.henkeldx.com [api.henkeldx.com]
- 7. learn.lboro.ac.uk [learn.lboro.ac.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
